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Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium

An In-Depth Technical Guide to 3-Chloro-2-hydroxypropane-1-sulfonic Acid Hydrate Sodium Salt Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-chloro-2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Chloro-2-hydroxypropane-1-sulfonic Acid Hydrate Sodium Salt

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt hydrate (CHPS-Na), an organosulfonate compound of significant interest to researchers, chemists, and drug development professionals. This document delves into its fundamental chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its diverse applications as a versatile chemical intermediate, particularly in pharmaceutical development, biochemical research, and material science, while also providing essential safety and handling protocols. The insights herein are grounded in established scientific literature and field-proven methodologies to ensure technical accuracy and practical utility.

Chemical Identity and Structure

3-Chloro-2-hydroxypropane-1-sulfonic acid sodium salt is an organic compound featuring a propane backbone substituted with a chlorine atom, a hydroxyl group, and a sodium sulfonate group.[1] This unique combination of functional groups—a reactive halogen, a polar hydroxyl group, and a highly hydrophilic sulfonate group—underpins its versatility as a chemical intermediate. The presence of the sulfonate group, in particular, imparts excellent water solubility.[1][2]

The compound is typically available as a hydrate, often a hemihydrate, and appears as a white crystalline powder.[2] Its identity is well-defined by various chemical identifiers, as summarized below.

IdentifierValueSource(s)
Chemical Name Sodium 3-chloro-2-hydroxypropane-1-sulfonate[3]
CAS Number 126-83-0 (Anhydrous)[4][5]
143218-48-8 (Hydrate/Hemihydrate)[2][6]
Molecular Formula C₃H₆ClNaO₄S (Anhydrous)[1][5]
C₃H₆ClNaO₄S · xH₂O (Hydrate)[4][6]
Molecular Weight 196.59 g/mol (Anhydrous Basis)[4][5]
Synonyms CHPS-Na, Sodium 1-chloro-2-hydroxy-3-propanesulfonate, Sodium 2-hydroxy-3-chloropropanesulfonate, Sodium epichlorohydrinsulfonate[1][3][4][7]
InChI Key TZLNJNUWVOGZJU-UHFFFAOYSA-M (Anhydrous)[3][4]
Canonical SMILES C(C(CCl)O)S(=O)(=O)[O-].[Na+][4]

Chemical Structure:

SynthesisWorkflow reac1 Epichlorohydrin mix Combine in Reactor reac1->mix reac2 Aqueous Sodium Bisulfite reac2->mix react Heat to ~80°C (3 hours) mix->react Exothermic Control Temp. cool Cool to ~20°C & Crystallize react->cool filtrate Filter Solid Product cool->filtrate product CHPS-Na (Solid) filtrate->product

Caption: General workflow for the synthesis of CHPS-Na.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for reproducibility and high purity.

Materials:

  • Epichlorohydrin (1.0 mole, 92.5 g)

  • Sodium bisulfite (1.0 mole, 104 g)

  • Deionized water (~120 mL)

  • Three-neck round-bottom flask equipped with a condenser, dropping funnel, and thermometer

  • Magnetic stirrer and heating mantle

  • Ice-water bath

Procedure:

  • Preparation: Dissolve sodium bisulfite in deionized water in the three-neck flask with stirring. Heat the solution to approximately 80°C. [8][9] * Causality: Pre-heating the bisulfite solution ensures the reaction initiates promptly upon the addition of epichlorohydrin, allowing for better control over the reaction rate.

  • Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the heated solution over a period of about 3 hours, maintaining the temperature at 80°C. [4][8] * Causality: The reaction is exothermic. Slow, dropwise addition is crucial to control the temperature, prevent runaway reactions, and minimize the formation of by-products.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour to ensure the reaction goes to completion. [8][9]4. Crystallization: Remove the heating mantle and allow the mixture to cool slowly to room temperature (~20°C). The product will begin to crystallize. An ice-water bath can be used to maximize precipitation. [4][8]5. Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or water-soluble impurities.

  • Drying: Dry the white crystalline solid under vacuum to a constant weight.

  • Validation: The final product should be analyzed by NMR and/or HPLC to confirm its structure and purity against the reference spectra. [3][8]The expected yield is typically high.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of CHPS-Na, especially for applications in regulated fields like pharmaceuticals.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis and quantification. [3]A C18 column with a mobile phase of acetonitrile and water containing an acidic buffer (e.g., phosphoric or formic acid) is suitable. Detection can be achieved using a UV detector at low wavelengths (~200 nm) or with an Evaporative Light Scattering Detector (ELSD) for greater sensitivity, as the compound lacks a strong chromophore. [10]* Nuclear Magnetic Resonance (NMR): As detailed in Section 2, both ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. [4][8]* Titration: Purity can also be assessed via titration methods to quantify the sulfonate content. [11]

Applications in Research and Drug Development

The unique trifunctional structure of CHPS-Na makes it a valuable building block in several high-value applications.

Intermediate for Biological Buffers

CHPS-Na is a key precursor for the synthesis of several zwitterionic biological buffers, often referred to as "Good's buffers." [12]These buffers are essential for maintaining stable pH conditions in biochemical assays, cell culture, and enzyme studies. [2][12]

applications cluster_buffers Buffer Synthesis chps CHPS-Na (Building Block) buffers Biological Buffers chps->buffers pharma Pharmaceutical Intermediates chps->pharma materials Surface Modification & Specialty Polymers chps->materials popso POPSO buffers->popso mopso MOPSO buffers->mopso tapso TAPSO buffers->tapso

Caption: CHPS-Na as a precursor for various applications.

Pharmaceutical and Chemical Synthesis

The reactive chlorine atom in CHPS-Na allows it to undergo nucleophilic substitution reactions, making it a useful intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). [7]It can be used to introduce the hydrophilic 2-hydroxy-3-sulfopropyl moiety onto a target molecule, which can enhance water solubility and modify the pharmacokinetic properties of a drug candidate.

Material Science and Biochemical Research

CHPS-Na is used as a surface modification agent. For instance, it has been employed to prepare negatively charged probe particles to study the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes. [13][14]This application is relevant in fields such as paper manufacturing and the development of filtration media. Its surfactant properties also make it useful in various industrial formulations. [2][12]

Safety, Handling, and Storage

Proper handling of CHPS-Na is essential to ensure laboratory safety.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark) [15]* Signal Word: Warning [15]* Hazard Statements:

    • H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system). [15] Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [16]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [16]* Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. [16]* Respiratory Protection: For operations generating significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used. [16] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [7][12]* Keep away from strong oxidizing agents.

Conclusion

3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium salt is a highly functionalized and versatile organic intermediate. Its unique structural attributes, particularly its high water solubility and reactive sites, have established its importance in diverse scientific and industrial domains. For researchers in drug development and biochemistry, its role as a precursor to critical biological buffers and as a building block for modifying molecular properties is of paramount importance. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for leveraging its full potential in advanced applications.

References

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. ChemWhat. [Link]

  • CAS 126-83-0: 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, sodium salt (1:1). LookChem. [Link]

  • China 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt Manufacturer and Supplier. LookChem. [Link]

  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. PrepChem.com. [Link]

  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Ataman Kimya. [Link]

  • Sodium 3-chloro-2-hydroxypropane-1-sulfonate. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. SIELC Technologies. [Link]

  • 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. Hindustan Basic Drugs. [Link]

  • 3-Chloro-2-hydroxypropane-1-sulfonic acid. PubChem. [Link]

  • 3-chloro-2-hydroxypropanesulfonic acid sodium salt cas 126-83-0. Watson International. [Link]

Sources

Exploratory

Structural Elucidation and NMR Reference Framework for 3-Chloro-2-hydroxypropane-1-sulfonic Acid Sodium Salt

Executive Summary 3-Chloro-2-hydroxypropane-1-sulfonic acid sodium salt (CHPS-Na, CAS: 126-83-0) is a highly reactive, bifunctional intermediate widely utilized in the synthesis of zwitterionic surfactants, modified star...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-hydroxypropane-1-sulfonic acid sodium salt (CHPS-Na, CAS: 126-83-0) is a highly reactive, bifunctional intermediate widely utilized in the synthesis of zwitterionic surfactants, modified starches, and functionalized polymers[1][2]. Characterized by an organochloride, a secondary hydroxyl group, and a polar sulfonate group, CHPS-Na presents unique stereochemical and electronic properties. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of CHPS-Na, detailing self-validating acquisition protocols, precise spectral reference data, and the mechanistic causality behind its complex spin-spin coupling behaviors[3].

Self-Validating NMR Acquisition Protocol

To achieve high-resolution structural elucidation, the analytical workflow must account for the molecule's high polarity and inherent stereochemistry. The following step-by-step methodology is designed as a self-validating system to ensure absolute data integrity.

Step 1: Hydrate Management & Sample Preparation CHPS-Na typically exists as a hydrate (ClCH₂CH(OH)CH₂SO₃Na · xH₂O)[1]. Prior to analysis, lyophilize 15–20 mg of the sample to remove bound water. Dissolve the anhydrous powder in 0.6 mL of Deuterium Oxide (D₂O). Because CHPS-Na is an ionic salt, it is insoluble in standard organic solvents like CDCl₃; D₂O is the mandatory solvent to ensure complete solvation and sharp peak resolution[4].

Step 2: Internal Standardization Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to the solution. Unlike TMS, DSS is highly water-soluble and provides a reliable 0.00 ppm reference in aqueous environments without phase separation.

Step 3: B₀ Field Optimization (Shimming) Perform rigorous 3D shimming to optimize magnetic field homogeneity. This step is critical: the chiral center at C2 induces diastereotopic splitting in the adjacent methylene protons. Poor shimming will blur these fine multiplets, leading to inaccurate integration.

Step 4: Pulse Sequence & Acquisition Execute a 1D ¹H NMR sequence at ≥400 MHz with a relaxation delay (D₁) of 3–5 seconds. Validation Checkpoint: After Fourier transformation and baseline correction, integrate the signals. The system is self-validating if the integral ratio strictly conforms to 1:2:2. Any deviation >5% indicates incomplete longitudinal relaxation (requiring a longer D₁) or the presence of synthetic impurities such as unreacted epichlorohydrin[2][3].

Workflow S1 1. Lyophilization (Hydrate Removal) S2 2. Solvation in D2O (Polarity Matching) S1->S2 S3 3. DSS Addition (Internal Reference) S2->S3 S4 4. Shimming (B0 Homogeneity) S3->S4 S5 5. 1D/2D Acquisition (Self-Validation) S4->S5

Step-by-step self-validating NMR acquisition workflow for CHPS-Na ensuring high spectral resolution.

Spectral Reference Data

The quantitative data below summarizes the validated chemical shifts for CHPS-Na in D₂O, referenced to 0.00 ppm[1][5].

Table 1: ¹H NMR Spectral Data (D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Position
4.17 Multiplet (m)1H-CH (OH)-C2 Methine Proton
3.58 Multiplet (m)2H-CH₂ -ClC3 Methylene Protons
2.95 Multiplet (m)2H-CH₂ -SO₃NaC1 Methylene Protons
Table 2: ¹³C NMR Spectral Data (D₂O)
Chemical Shift (ppm)AssignmentCarbon TypeCausality of Shift
69.99 C2 (-C H(OH)-)SecondaryDirect bonding to the highly electronegative hydroxyl oxygen.
56.97 C1 (-C H₂-SO₃Na)PrimaryModerate deshielding from the electron-withdrawing sulfonate group.
51.18 C3 (-C H₂-Cl)PrimaryDeshielding from the adjacent chlorine atom.

Mechanistic Causality in Spectral Splitting

The NMR spectrum of CHPS-Na is not a collection of simple first-order doublets and triplets. The structural dynamics present a complex case study in inductive effects and stereochemistry[3].

Inductive Deshielding Hierarchy: The chemical shifts are strictly governed by the localized electronegativity of the substituents. The C2 proton is the most deshielded (4.17 ppm) due to the direct attachment of the hydroxyl oxygen. Comparing the methylene groups, the C3 protons (3.58 ppm) are shifted further downfield than the C1 protons (2.95 ppm). This is because the chlorine atom (Pauling electronegativity 3.16) exerts a stronger, more localized inductive pull than the bulky, resonance-stabilized sulfonate group[1][5].

Chirality and Diastereotopic Protons: The C2 carbon is an asymmetric stereocenter. Consequently, the two protons on the C1 methylene group, as well as the two protons on the C3 methylene group, are diastereotopic. Because they reside in permanently distinct magnetic environments—regardless of free rotation around the C-C single bonds—they couple not only with the C2 methine proton but also with each other (geminal coupling, ²J). This transforms the expected splitting patterns into complex ABX spin systems, which is why the signals at 3.58 ppm and 2.95 ppm manifest as broad multiplets rather than simple doublets[1][5].

Causality C2 C2 Chiral Center 4.17 ppm (1H) 69.99 ppm (13C) C1 C1 (SO3Na adjacent) 2.95 ppm (2H) 56.97 ppm (13C) C2->C1 3J Coupling C3 C3 (Cl adjacent) 3.58 ppm (2H) 51.18 ppm (13C) C2->C3 3J Coupling Effect Diastereotopic Splitting (ABX Spin System) C1->Effect C3->Effect

Mechanistic causality of chemical shifts and diastereotopic spin-spin coupling in CHPS-Na.

Conclusion

The accurate NMR interpretation of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt requires an understanding of its hydration states, solvent compatibility, and stereochemical complexity. By utilizing D₂O, ensuring complete relaxation for a 1:2:2 integration validation, and recognizing the diastereotopic nature of its methylene protons, researchers can confidently verify the structural integrity of this critical chemical intermediate.

References

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0 , ChemWhat, [Link]

  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt , PrepChem,[Link]

  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate, Google P

Sources

Foundational

thermal degradation profile of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium

An In-Depth Technical Guide to the Thermal Degradation Profile of 3-Chloro-2-hydroxypropane-1-sulfonic Acid Hydrate Sodium This guide provides a comprehensive analysis of the . Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation Profile of 3-Chloro-2-hydroxypropane-1-sulfonic Acid Hydrate Sodium

This guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes chemical principles with practical analytical strategies to elucidate the thermal stability and decomposition pathway of this important chemical intermediate.

Introduction: Significance and Scope

3-Chloro-2-hydroxypropane-1-sulfonic acid sodium salt, also known by its acronym CHPS-Na, is a versatile organic compound featuring a unique combination of a hydrophilic sulfonate group, a reactive hydroxyl group, and a halogen atom.[1] This structure makes it a valuable functional monomer in the polymer industry and a key intermediate in the synthesis of surfactants, modified starches, and drilling fluid materials.[1][2] Given its application in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and degradation profile is critical for ensuring process safety, product quality, and stability.

This guide delineates a proposed multi-stage thermal degradation pathway for the hydrated salt form of CHPS-Na, grounded in the established chemistry of its constituent functional groups and analogies with related organosulfur compounds. We further provide detailed, field-proven protocols for the analytical techniques essential for validating this profile: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical and Thermal Properties

CHPS-Na is typically supplied as a white crystalline powder.[3] While the anhydrous form is referenced under CAS Number 126-83-0, it is frequently encountered as a hydrate, most commonly a hemihydrate (CAS Number 143218-48-8).[2][3] The presence of water of hydration is the first critical factor in its thermal profile. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Thermal Properties of 3-Chloro-2-hydroxypropane-1-sulfonic Acid Sodium Salt

PropertyValueSource(s)
Chemical Name Sodium 3-chloro-2-hydroxypropane-1-sulfonate[2][4]
Synonyms CHPS-Na, Sodium 2-hydroxy-3-chloropropanesulfonate[2][3]
CAS Number 126-83-0 (Anhydrous), 143218-48-8 (Hemihydrate)[2][3]
Molecular Formula C₃H₆ClNaO₄S · 0.5H₂O (Hemihydrate)[3]
Molecular Weight 205.60 g/mol (Hemihydrate)[3]
Appearance White crystalline powder[1][3]
Solubility Soluble in water (405 g/L at 20°C)[5]
Melting/Decomposition Point 184-256°C (with decomposition)[3]
Note: Reported values vary, with 256°C (dec.) being common for the hydrate.

The wide range in reported decomposition temperatures underscores the sensitivity of the material to experimental conditions and its hydration state. The notation "(dec.)" signifies that the material decomposes upon melting, a crucial characteristic defining its thermal behavior.[3]

Proposed Thermal Degradation Profile

The thermal degradation of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium is hypothesized to occur in distinct stages, beginning with dehydration followed by the sequential and overlapping decomposition of the organic structure.

Stage I: Dehydration (Below 150°C)

The initial thermal event is the endothermic loss of water of hydration. For the common hemihydrate form (C₃H₆ClNaO₄S · 0.5H₂O), this corresponds to a theoretical mass loss of approximately 4.38%. This process is expected to occur at relatively low temperatures, typically well below 150°C, and will be observable as a distinct mass loss step in TGA and a corresponding endotherm in DSC.

Stage II: Onset of Organic Decomposition (Approx. 180°C - 260°C)

Following dehydration, the anhydrous salt remains stable until the onset of decomposition. The molecular structure contains three key functional groups susceptible to thermal cleavage: the C-S bond of the sulfonate group, the C-Cl bond, and the C-O bond of the hydroxyl group. Studies on related sulfonic acid salts indicate that functionalized ionic liquids begin to decompose in the 213–353°C range, suggesting that the initial breakdown of CHPS-Na will occur within this window.[6]

The primary decomposition is likely initiated by the cleavage of the C-S bond, which is often the thermally weakest point in aliphatic sulfonates. This would lead to the evolution of sulfur dioxide (SO₂) and the formation of an organochloride intermediate.

Stage III: Major Fragmentation and Char Formation (Above 260°C)

As the temperature increases beyond the initial decomposition point, a cascade of fragmentation reactions is expected. This stage involves the cleavage of the C-Cl and C-O bonds, leading to the release of hydrogen chloride (HCl) and water, alongside the breakdown of the carbon backbone into smaller volatile organic fragments. This complex series of exothermic reactions results in significant mass loss and the formation of a stable carbonaceous char. The thermal degradation of analogous compounds like naphthalene sulfonates at temperatures above 300°C similarly results in the breakdown to their core structure and other byproducts.[7]

The proposed pathway is visualized in the diagram below.

G cluster_0 Stage I: Dehydration cluster_1 Stage II: Initial Decomposition cluster_2 Stage III: Major Fragmentation A C₃H₆ClNaO₄S·0.5H₂O (Hydrated Salt) B C₃H₆ClNaO₄S (Anhydrous Salt) A->B Heat (<150°C) -0.5 H₂O (g) (Endothermic) C Organochloride Intermediate + SO₂ (g) B->C Heat (~180-260°C) C-S Bond Cleavage D Volatile Fragments (HCl, H₂O, Organics) C->D Heat (>260°C) C-Cl, C-C, C-O Cleavage E Carbonaceous Residue (Char) C->E

Caption: Proposed multi-stage thermal degradation pathway for CHPS-Na hydrate.

Analytical Methodology for Profile Characterization

A definitive thermal degradation profile requires empirical data. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.

Experimental Workflow

The logical workflow for analyzing the thermal properties of a compound like CHPS-Na involves sequential analysis by TGA and DSC, often complemented by Evolved Gas Analysis (EGA) for mechanistic confirmation.

G start Sample Preparation (5-10 mg, consistent crystal size) tga Thermogravimetric Analysis (TGA) (N₂ Atmosphere, 10°C/min) start->tga dsc Differential Scanning Calorimetry (DSC) (N₂ Atmosphere, 10°C/min) start->dsc ega Evolved Gas Analysis (TGA-FTIR/MS) (Optional, for product identification) tga->ega data_tga Data Output: Mass vs. Temperature Plot (Identify T_onset, % Mass Loss) tga->data_tga data_dsc Data Output: Heat Flow vs. Temperature Plot (Identify Endotherms/Exotherms) dsc->data_dsc analysis Correlate TGA & DSC Data (Assign events to mass loss & energy changes) data_tga->analysis data_dsc->analysis report Generate Degradation Profile analysis->report

Caption: Standard analytical workflow for thermal characterization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify mass changes in the sample as a function of temperature.

  • Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer’s specifications.

  • Sample Preparation: Weigh 5–10 mg of the CHPS-Na sample into a standard TGA pan (e.g., platinum or alumina). Ensure an even distribution of the powder.

  • Experimental Parameters:

    • Atmosphere: High-purity Nitrogen (99.999%) at a flow rate of 50–100 mL/min to provide an inert environment.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is essential for resolving distinct degradation steps.[8]

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of each mass loss event and the percentage of mass lost in each step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of the sample relative to a reference as a function of temperature, identifying endothermic and exothermic events.

  • Instrument Calibration: Perform temperature and enthalpy calibrations using certified standards (e.g., Indium).

  • Sample Preparation: Weigh 3–7 mg of the CHPS-Na sample into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.

  • Experimental Parameters:

    • Atmosphere: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 400°C at a heating rate of 10°C/min. Note: The final temperature is lower than TGA to avoid significant instrument contamination from highly energetic decomposition.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify and integrate peaks to determine the temperatures and enthalpy changes (ΔH) of thermal events (e.g., dehydration, decomposition).

Interpretation of Results: A Predictive Summary

By correlating the data from TGA and DSC, a detailed thermal profile can be constructed. Table 2 provides a predictive summary of the expected thermal events for CHPS-Na hemihydrate based on the proposed degradation pathway.

Table 2: Predicted Thermal Events for CHPS-Na Hemihydrate

StageEventApprox. Temp. Range (°C)Predicted Mass Loss (TGA)Expected DSC Signal
I Dehydration50 - 150~4.4%Broad Endotherm
II Onset of Decomposition180 - 260Variable, initial stepSharp Endotherm/Exotherm
III Major Fragmentation> 260Significant (>50%)Complex, overlapping Exotherms

Conclusion

The thermal degradation of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium is a multi-stage process initiated by a low-temperature dehydration event, followed by a complex decomposition of the organic moiety at temperatures typically exceeding 180°C. The proposed pathway involves initial C-S bond cleavage, followed by the evolution of HCl, SO₂, and other volatile fragments, ultimately yielding a carbonaceous residue.

This guide provides the foundational knowledge and robust analytical protocols necessary for researchers to empirically determine the precise thermal profile of their specific material. Accurate characterization using the described TGA and DSC methodologies is paramount for ensuring the safe handling, processing, and application of this industrially significant compound.

References

  • ChemWhat. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. Available at: [Link]

  • Reddy, P., et al. (2010). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. ResearchGate. Available at: [Link]

  • ResearchGate. Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. Available at: [Link]

  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Available at: [Link]

  • Watson International. 3-chloro-2-hydroxypropanesulfonic acid sodium salt cas 126-83-0. Available at: [Link]

  • LookChem. 1-Propanesulfonic acid,3-chloro-2-hydroxy-, sodium salt, hydrate (1:1:?). Available at: [Link]

  • Environmental Science & Technology. Organosulfates in Ambient Aerosol: State of Knowledge and Future Research Directions on Formation, Abundance, Fate, and Importance. Available at: [Link]

  • The University of Auckland. The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Available at: [Link]

  • MDPI. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Available at: [Link]

  • ResearchGate. Pyrolysis of Organosulfur Compounds. Available at: [Link]

  • ACS Publications. Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Available at: [Link]

  • National Center for Biotechnology Information. Sulfonic Acid-Functionalized SBA-15 as Strong Cation-Exchange Sorbent for Solid-Phase Extraction of Atropine and Scopolamine in Gluten-Free Grains and Flours. Available at: [Link]

  • National Center for Biotechnology Information. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Available at: [Link]

  • PubChem. Sodium 3-chloro-2-hydroxypropylsulfonate. Available at: [Link]

  • Atmospheric Chemistry and Physics. Organosulfate produced from consumption of SO3 speeds up sulfuric acid–dimethylamine atmospheric nucleation. Available at: [Link]

  • ACS Publications. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]

  • eScholarship. Heterogeneous Formation of Organonitrates (ON) and Nitroxy-Organosulfates (NOS) from Adsorbed α-Pinene. Available at: [Link]

  • Google Patents. Aromatic sulfonation reactions.
  • National Center for Biotechnology Information. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. Available at: [Link]

  • EGUsphere. Organosulfate Produced from Consumption of SO3 Speeds up Sulfuric Acid-Dimethylamine Atmospheric Nucleation. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step starch etherification using 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium

An Application Note and Protocol for the Step-by-Step Etherification of Starch using 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium Authored by: Gemini, Senior Application Scientist Abstract Starch, a readily a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Step-by-Step Etherification of Starch using 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium

Authored by: Gemini, Senior Application Scientist

Abstract

Starch, a readily available and biodegradable polysaccharide, serves as a versatile platform for chemical modification to impart novel functionalities for applications in pharmaceuticals, drug delivery, and material science.[1][2] This document provides a comprehensive guide for the synthesis and characterization of 2-hydroxy-3-sulfopropoxy starch, an anionic starch ether, through the etherification of native starch with 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt. The protocol details a wet-slurry method, leveraging established principles of starch chemistry to yield a modified biopolymer with enhanced properties.[3] Included are detailed step-by-step procedures for synthesis, purification, and characterization, including the determination of the degree of substitution (DS), alongside critical safety information and field-proven insights to ensure procedural success and reproducibility.

Introduction: The Chemistry of Starch Etherification

Starch is a biopolymer composed of repeating anhydroglucose units (AGU), each possessing three reactive hydroxyl (-OH) groups.[1] These hydroxyl groups are amenable to chemical modification, such as etherification, a process that introduces new functional groups, thereby altering the physicochemical properties of the native starch.[3] The etherification with 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt proceeds via a Williamson ether synthesis mechanism under alkaline conditions.[3][4] A strong base, typically sodium hydroxide (NaOH), activates the starch by deprotonating the hydroxyl groups, rendering them nucleophilic. These activated sites then react with the etherifying agent to form a stable ether linkage.[5]

The incorporation of the sulfonate group imparts anionic properties to the starch, leading to significant changes in its interaction with aqueous environments, such as increased water solubility, enhanced viscosity, and improved stability over a range of temperatures and pH levels.[6] These properties make sulfopropyl starch a valuable excipient in drug delivery systems and a functional additive in various industrial applications.[4]

Reaction Mechanism

The etherification reaction is a two-step process initiated by the activation of starch with a strong base, followed by nucleophilic substitution.

cluster_0 Step 1: Starch Activation cluster_1 Step 2: Etherification (Williamson Synthesis) Starch_OH Starch-OH Starch_ONa Starch-O⁻Na⁺ Starch_OH->Starch_ONa Deprotonation NaOH NaOH H2O H₂O Starch_ONa_2 Starch-O⁻Na⁺ Reagent Cl-CH₂-CH(OH)-CH₂-SO₃Na Product Starch-O-CH₂-CH(OH)-CH₂-SO₃Na (Sulfopropyl Starch) NaCl NaCl Starch_ONa_2->Product Nucleophilic Attack

Caption: Reaction mechanism of starch etherification.

Materials and Equipment

Reagents
  • Native Starch (e.g., corn, potato, tapioca)

  • 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium (CAS: 143218-48-8)

  • Sodium Hydroxide (NaOH), pellets or 50% (w/v) solution

  • Isopropanol or 95% Ethanol

  • Hydrochloric Acid (HCl), 1 M for neutralization

  • Distilled or Deionized Water

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer with stirring rod and paddle

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • pH meter

  • Büchner funnel and vacuum flask

  • Drying oven

  • Laboratory balance

  • Standard laboratory glassware

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a wet-slurry method for the synthesis of sulfopropyl starch.

Starch Slurry Preparation
  • Weigh 50 g of native starch (dry basis) and transfer it to a 1 L three-neck round-bottom flask.

  • Add 250 mL of isopropanol (or 95% ethanol) to the flask to create a slurry.

  • Begin stirring the slurry at a moderate speed (e.g., 200 rpm) to ensure the starch is well-suspended.

Alkaline Activation
  • Prepare a 30% (w/v) NaOH solution by dissolving 15 g of NaOH pellets in 50 mL of deionized water. Caution: This process is highly exothermic.

  • Slowly add the NaOH solution to the stirring starch slurry.

  • Allow the mixture to stir for 1 hour at room temperature to ensure complete activation of the starch. The hydroxyl groups on the starch are deprotonated, making them more nucleophilic.[5]

Etherification Reaction
  • Dissolve a desired amount of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt in 50 mL of deionized water. The molar ratio of the etherifying agent to the anhydroglucose unit of starch can be varied to control the Degree of Substitution (DS). A starting molar ratio of 0.5:1 (etherifying agent:AGU) is recommended.

  • Transfer the etherifying agent solution to a dropping funnel.

  • Add the solution dropwise to the alkaline starch slurry over a period of 30-60 minutes.

  • Once the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours with continuous stirring.[7][8]

Neutralization and Purification
  • After the reaction period, cool the mixture to room temperature.

  • Neutralize the slurry to a pH of 6.5-7.0 by slowly adding 1 M HCl. Monitor the pH closely.

  • Filter the mixture using a Büchner funnel under vacuum to separate the modified starch.

  • Wash the filtered starch cake sequentially with 200 mL of 75% isopropanol (or ethanol), followed by 200 mL of 95% isopropanol (or ethanol) to remove unreacted reagents and byproducts like NaCl. Repeat the washing step if necessary.

Drying
  • Transfer the purified starch to a drying oven.

  • Dry the product at 50-60°C until a constant weight is achieved.

  • The final product is a white to off-white powder of sulfopropyl starch.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Starch Native Starch Slurry Starch Slurry Starch->Slurry Solvent Isopropanol/Ethanol Solvent->Slurry ActivatedSlurry Activated Slurry Slurry->ActivatedSlurry Alkaline Activation NaOH NaOH Solution NaOH->ActivatedSlurry ReactionMix Reaction Mixture ActivatedSlurry->ReactionMix Reagent Addition Reagent Etherifying Agent Solution Reagent->ReactionMix Heating Heating & Stirring (60-70°C, 4-6h) ReactionMix->Heating ProductSlurry Product Slurry Heating->ProductSlurry Neutralization Neutralization (HCl) ProductSlurry->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing (Ethanol) Filtration->Washing Drying Drying (50-60°C) Washing->Drying FinalProduct Sulfopropyl Starch Drying->FinalProduct DS DS Determination FinalProduct->DS FTIR FTIR Analysis FinalProduct->FTIR NMR NMR Analysis FinalProduct->NMR DSC DSC/TGA FinalProduct->DSC SEM SEM FinalProduct->SEM

Caption: Experimental workflow for sulfopropyl starch synthesis.

Characterization of Sulfopropyl Starch

Degree of Substitution (DS) by Back-Titration

The DS, which is the average number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter.[9] A back-titration method can be employed for its determination.[10]

  • Acidification: Accurately weigh ~1 g of the dried sulfopropyl starch and suspend it in 100 mL of 70% ethanol. Add 5 mL of concentrated HCl and stir for 1 hour to convert the sodium salt to the acidic form. Filter and wash with distilled water until the filtrate is free of chloride ions (tested with AgNO₃). Dry the resulting acidic starch.

  • Titration: Accurately weigh ~0.5 g of the acidic starch and dissolve it in 50 mL of a standardized 0.1 M NaOH solution.

  • Titrate the excess NaOH with a standardized 0.05 M HCl solution using phenolphthalein as an indicator.

  • Calculation:

    • Sulfur content (%S) = [(V_NaOH × M_NaOH) - (V_HCl × M_HCl)] × 32.06 / W_sample

    • DS = (162 × %S) / [3206 - (195.59 × %S)]

    • Where 162 is the molecular weight of an anhydroglucose unit, 32.06 is the atomic weight of sulfur, and 195.59 is the molecular weight of the substituent group.

Spectroscopic and Thermal Analysis
ParameterMethodExpected Observations
Structural Confirmation FTIR SpectroscopyAppearance of new absorption bands corresponding to the S=O stretching of the sulfonate group (~1200 cm⁻¹ and ~1050 cm⁻¹).
Structural Elucidation ¹H and ¹³C NMR SpectroscopyEmergence of new signals in the spectra corresponding to the protons and carbons of the 2-hydroxy-3-sulfopropoxy group, allowing for a more precise DS calculation.[11][12]
Thermal Properties Differential Scanning Calorimetry (DSC)A decrease in the gelatinization temperature and enthalpy compared to native starch, indicating a disruption of the granular structure.[13]
Morphology Scanning Electron Microscopy (SEM)Potential changes in the granule surface, such as pitting or erosion, depending on the reaction conditions and DS.[2]

Safety and Handling

  • 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt: May cause skin, eye, and respiratory irritation.[14] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • General Precautions: Avoid creating dust from the modified starch product, as it can be slippery when wet.[16]

References

  • 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt - Affordable Price & High Purity. (n.d.). Retrieved March 25, 2026, from [Link]

  • Google Patents. (Original Grant: 2008). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • ChemWhat. (n.d.). Cas 126-83-0, 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT. Retrieved March 25, 2026, from [Link]

  • Wepner, B. L. M., et al. (2020). Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates, and Butyrates: Direct Stoichiometry, FTIR, and 1H-NMR. Foods, 9(1), 83.
  • Di-Corp. (2018). SAFETY DATA SHEET MODIFIED STARCH. Retrieved from [Link]

  • Putro, J. N., et al. (2017). Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology. Polymers, 9(12), 679.
  • Al-Harthi, M. A. (2014). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. International Journal of Biological Macromolecules, 65, 369-375.
  • Spasojević, D., et al. (2004). A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch. Starch - Stärke, 56(10), 463-469.
  • Alcázar-Alay, S. C., & Meireles, M. A. A. (2015). Physicochemical properties, modifications and applications of starches from different botanical sources. Food Science and Technology, 35(2), 215-236.
  • QingQuanCellulose. (2024). Introduction and Applications of Hydroxypropyl Starch Ether (HPS). Retrieved from [Link]

  • Genung, L. B., & Mallatt, R. C. (1941). Analysis of Cellulose Derivatives. Industrial & Engineering Chemistry Analytical Edition, 13(6), 369-374.
  • Li, H., et al. (2021). Synthesis and Properties of Amphoteric Etherified Starch Flocculant CMSG. E3S Web of Conferences, 233, 03023.
  • Warren, F. J., Gidley, M. J., & Flanagan, B. M. (2016). Infrared spectroscopy as a tool to characterise starch ordered structure--a joint FTIR-ATR, NMR, XRD and DSC study.
  • Warren, F. J., Gidley, M. J., & Flanagan, B. M. (2016). Infrared spectroscopy as a tool to characterise starch ordered structure--a joint FTIR-ATR, NMR, XRD and DSC study. Quadram Institute Bioscience. Retrieved from [Link]

  • Heinze, T., & Liebert, T. (2012).
  • Lim, S. T., & Lee, Y. R. (2012). Physicochemical Properties of Hydroxypropylated Apios Starches. Journal of the Korean Society of Food Science and Nutrition, 41(12), 1761-1766.
  • El Nokab, M. H. E., et al. (2021). Solid-State NMR Spectroscopy: Towards Structural Insights into Starch-Based Materials in the Food Industry. Polymers, 13(21), 3799.
  • Hebeish, A., & Aly, A. S. (2014). Synthesis, Characterization and Utilization of Starch Hydroxypropyl Sulphate for Cationic Dye Removal. International Journal of Organic Chemistry, 4(3), 208-217.
  • Rohowsky, J., et al. (2016). Synthesis and characterization of novel cellulose ether sulfates.
  • Flores-Gorocica, E., et al. (2021). DS results determined by NMR, XPS results and molecular composition of surfaces of unmodified amaranth starch (AS), and amaranth starch derivatives (ASL1, ASL2 and ASL3). ResearchGate. Retrieved from [Link]

  • BeMiller, J. N. (2011). The Role of Degree of Substitution of Cationic Starch on Optimizing Retention. ScholarWorks at WMU. Retrieved from [Link]

  • Hapsari, F. D., & Setyawati, R. (2022).
  • KIMA CHEMICAL CO.,LTD. (2025). Production Process of Hydroxypropyl Starch Ether (HPS). Retrieved from [Link]

  • Kim, Y. S., & Lim, S. T. (1998). Physicochemical Properties of Hydroxypropylated Rice Starches. Korean Journal of Food Science and Technology, 30(3), 566-572.
  • Zhu, F. (2011). Physicochemical properties of starches from two different yam (Dioscorea opposita Thunb.) residues. Food Science and Technology, 31(2), 488-493.
  • Hebeish, A., et al. (2009). Synthesis and characterization of cationized starches for application in flocculation, finishing and sizing. Egyptian Journal of Chemistry, 52(1), 89-105.

Sources

Application

Guide to Amine Derivatization with 3-Chloro-2-hydroxypropane-1-sulfonic Acid Sodium Salt: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The covalent modification of amines is a cornerstone of chemical synthesis, enabling the precise tuning of molecular properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent modification of amines is a cornerstone of chemical synthesis, enabling the precise tuning of molecular properties for applications ranging from pharmaceutical development to materials science. This guide provides a comprehensive overview of the derivatization of amines using 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt (CHPS-Na). This versatile, water-soluble reagent provides a straightforward and efficient method for introducing a hydrophilic sulfopropyl group, transforming amines into zwitterionic or highly polar adducts. We will explore the underlying reaction mechanism, detail critical experimental parameters, and provide robust, step-by-step protocols for synthesis and purification. This document is intended to equip researchers with the technical knowledge and practical guidance necessary to successfully implement this valuable derivatization strategy.

Introduction: The Strategic Value of Sulfopropylation

Amines are fundamental functional groups, but their inherent basicity and often limited aqueous solubility can present challenges in biological and materials science contexts. Derivatization with 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt addresses these limitations by installing a 2-hydroxy-sulfopropyl moiety onto the nitrogen atom.

The resulting N-sulfopropylated products exhibit several desirable characteristics:

  • Enhanced Hydrophilicity: The sulfonic acid group is highly polar and imparts excellent water solubility to the parent molecule.

  • Zwitterionic Nature: The final product often contains both a negatively charged sulfonate group and a positively charged ammonium center, creating a zwitterion. Such compounds are invaluable as biological buffers, mimicking the charge characteristics of amino acids like taurine.[1][2]

  • Novel Surfactant Properties: When applied to lipophilic amines, this derivatization yields amphoteric surfactants with high activity and good salt tolerance, useful in personal care and specialty chemical formulations.

  • Polymer and Materials Modification: CHPS-Na is used to introduce ionic functionalities into polymer chains, improving properties such as ionic conductivity, thermal stability, and water retention.

This guide provides the foundational principles and actionable protocols to leverage these benefits in a laboratory setting.

Reaction Mechanism and Guiding Principles

The derivatization proceeds via a classical bimolecular nucleophilic substitution (S_N2) reaction. The key steps are outlined below.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen atom attacks the electrophilic primary carbon atom bonded to the chlorine on the CHPS-Na molecule.[3]

  • Transition State: A five-coordinate transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.

  • Displacement and Product Formation: The chlorine atom is displaced as a chloride ion (a good leaving group), resulting in the formation of a new carbon-nitrogen bond and the desired sulfopropylated amine adduct.

Reaction_Mechanism Reactants Amine (R-NH₂) + 3-Chloro-2-hydroxypropane- 1-sulfonic acid Na⁺ TS Sɴ2 Transition State [R-NH₂---C---Cl] Reactants->TS Nucleophilic Attack Products Sulfopropylated Amine Adduct + NaCl TS->Products Leaving Group Departure

Caption: S_N2 mechanism for amine sulfopropylation.

The Critical Role of pH

The reaction rate is highly dependent on the nucleophilicity of the amine, which is governed by pH.

  • Alkaline Conditions (pH > 8): In a basic environment, the amine (R-NH₂) is predominantly in its unprotonated, neutral form. This form is a potent nucleophile, as the lone pair on the nitrogen is readily available for attack. Basic conditions are commonly employed to maximize reaction rates.[3]

  • Neutral Conditions (pH ≈ 7): While the concentration of the neutral amine is lower than in basic conditions, neutral pH can be advantageous. It can prevent potential side reactions or degradation of sensitive substrates that may occur at high pH. For certain macromolecules like chitosan, a neutral pH has been shown to be more efficient for N-sulfopropylation than acidic conditions, as it provides a higher molar fraction of the reactive, non-protonated amine unit.[4]

  • Acidic Conditions (pH < 6): In acidic solutions, the amine is protonated to form an ammonium salt (R-NH₃⁺). This species has no available lone pair for nucleophilic attack, and the reaction is effectively halted. Therefore, acidic conditions must be avoided.

Optimizing Reaction Conditions

Successful derivatization hinges on the careful control of several key parameters. The interplay between these factors determines the reaction's yield, purity, and duration.

ParameterRecommended Range / OptionsRationale and Key Considerations
Amine Substrate Primary, Secondary, or Tertiary AminesPrimary and secondary amines form stable secondary and tertiary amine adducts, respectively. Tertiary amines will form quaternary ammonium salts. The steric hindrance around the nitrogen atom can affect the reaction rate.
Stoichiometry 1:1 to 1:4 (CHPS-Na : Amine)A 1:1 ratio is theoretically sufficient. However, using an excess of the amine (e.g., 2-4 equivalents) can drive the reaction to completion, especially for less reactive amines or when quaternization is the goal.[5]
Temperature 70 °C to 100 °CHigher temperatures increase the reaction rate. Typical conditions involve heating at 75-90 °C.[5][6] The optimal temperature should be determined empirically to balance reaction speed against the thermal stability of the reactants and products.
Solvent Water, Methanol/Water mixturesCHPS-Na is highly soluble in water, making it the primary solvent of choice. A co-solvent like methanol can be used to improve the solubility of more hydrophobic amines.[5]
pH / Base pH 8-11 or NeutralAn inorganic base (e.g., NaOH, Na₂CO₃) can be added to maintain alkaline pH, neutralizing the HCl byproduct and ensuring the amine remains nucleophilic. For sensitive substrates, running the reaction at neutral pH is a viable alternative.[4]
Reaction Time 3 to 72 hoursThe required time is highly dependent on the reactivity of the amine and the temperature. The reaction progress should be monitored using an appropriate technique (e.g., TLC, HPLC, or LC-MS).[5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of amines with CHPS-Na.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Dissolve Amine in Solvent R1 Combine Solutions & Adjust pH (Optional) P1->R1 P2 Dissolve CHPS-Na in Solvent P2->R1 R2 Heat with Stirring (e.g., 90°C, 24h) R1->R2 R3 Monitor Progress (TLC / HPLC) R2->R3 W1 Concentrate Under Reduced Pressure R3->W1 W2 Precipitate with Anti-Solvent (e.g., ACN) W1->W2 W3 Isolate via Filtration W2->W3 W4 Wash & Dry Product W3->W4 A1 Characterize Structure (NMR, MS) W4->A1 A2 Confirm Purity (HPLC, Elemental Analysis) A1->A2

Caption: General experimental workflow for amine sulfopropylation.

Protocol 1: Synthesis of a Zwitterionic Amine Adduct

This protocol is designed for the preparative-scale synthesis of a sulfopropylated amine, targeting a high-purity solid product.

Materials and Reagents:

  • Primary or secondary amine

  • 3-Chloro-2-hydroxypropane-1-sulfonic acid sodium salt hydrate (CHPS-Na)

  • Solvent: Deionized water or Methanol/Water (1:1 v/v)

  • Anti-solvent: Acetonitrile or Ethanol

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Amine: In the round-bottom flask, dissolve the amine (e.g., 4.0 equivalents) in the chosen solvent (e.g., 20 mL of methanol).

  • Dissolve CHPS-Na: In a separate beaker, dissolve CHPS-Na (1.0 equivalent) in deionized water (e.g., 20 mL).[5]

  • Combine Reagents: Add the aqueous CHPS-Na solution to the stirring amine solution in the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain this temperature for the determined reaction time (e.g., 24-72 hours).[5]

  • Monitoring: Periodically take a small aliquot from the reaction mixture to monitor the disappearance of the starting material by TLC or HPLC.

  • Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the solvent.

  • Precipitation: Add an anti-solvent (e.g., acetonitrile) to the concentrated residue with stirring. The zwitterionic product, being highly polar, should precipitate out of the less polar solvent mixture.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with additional portions of the anti-solvent to remove unreacted amine and other impurities. Dry the purified product under vacuum to a constant weight.

Protocol 2: Small-Scale Derivatization for HPLC Analysis

This protocol is adapted for converting a small amount of an amine into its more polar sulfopropylated derivative, which can be useful for analysis by HPLC with detectors like ELSD or Mass Spectrometry.[7]

Materials and Reagents:

  • Amine stock solution (e.g., 10 mM in water)

  • CHPS-Na derivatization solution (e.g., 100 mM in 0.2 M sodium bicarbonate buffer, pH 9.0)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a reaction vial, combine 100 µL of the amine stock solution with 200 µL of the CHPS-Na derivatization solution.

  • Reaction: Cap the vial tightly and heat at 75 °C for 1-4 hours in a heating block.

  • Quenching (Optional): The reaction can be stopped by cooling to room temperature and adding a small amount of a quenching reagent like hydroxylamine if necessary, though for many analyses this is not required.[8]

  • Dilution: Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

  • Analysis: Inject the diluted sample into the HPLC system. The derivatized amine will be significantly more polar and should have a different retention time than the parent amine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Incorrect pH: Solution is neutral or acidic, protonating the amine.Ensure the reaction medium is basic (pH 8-11) by adding a base like NaOH or Na₂CO₃.
Low Temperature: Reaction kinetics are too slow.Increase the reaction temperature in 10 °C increments, up to 100 °C.
Sterically Hindered Amine: The amine is too bulky for efficient nucleophilic attack.Increase reaction time and temperature. Consider using a larger excess of the amine.
Multiple Products / Low Purity Side Reactions: The substrate may have other nucleophilic groups (e.g., thiols) that can also react.[3]Protect other reactive functional groups before derivatization.
Degradation: Reactants or products may be unstable at the reaction temperature.Lower the temperature and increase the reaction time.
Difficulty in Product Isolation Product is soluble in anti-solvent: The chosen anti-solvent is not effective for precipitation.Try a different anti-solvent (e.g., switch from acetonitrile to ethanol or acetone). Evaporate the mixture to dryness and attempt purification by another method.
Oily Product: The product does not crystallize easily.Try triturating the oil with the anti-solvent. Alternatively, purify using column chromatography. Amine-functionalized silica can be effective for purifying basic compounds.[9]
Co-precipitation of Salts: Inorganic salts from the buffer or base precipitate with the product.Wash the final product thoroughly with a solvent in which the product is insoluble but the inorganic salts are soluble (e.g., a high-percentage alcohol/water mixture).[10]

Conclusion

The derivatization of amines with 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt is a powerful and reliable method for synthesizing valuable sulfopropylated compounds. By understanding the S_N2 mechanism and carefully controlling key reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve high yields of purified zwitterionic products. The protocols and troubleshooting guidance provided herein serve as a robust starting point for applying this chemistry to a wide array of amine substrates, enabling the development of novel buffers, surfactants, and functionalized materials.

References

  • Benchchem. Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2 Hydroxypropane 1 Sulfonic Acid.

  • Amine Catalysts. (2016, July 14). 3-chloro-2-hydroxypropanesulfonic acid sodium salt.

  • ResearchGate. Optimization of the reaction conditions. a.

  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.

  • MDPI. (2022, July 26). 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate as New Zwitterionic Monomers.

  • Google Patents. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.

  • Beilstein Journals. (2010, April 1). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series.

  • Organic Chemistry Portal. Synthesis of sulfonamides.

  • RSC Publishing. (2021). Efficient N-sulfopropylation of chitosan with 1,3-propane sultone in aqueous solutions: neutral pH as the key condition. Reaction Chemistry & Engineering.

  • ResearchGate. Optimization of the Reaction Conditions a.

  • ResearchGate. Chapter+Amines.pdf.

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.

  • ChemWhat. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0.

  • National Institutes of Health (NIH). A Brief Introduction to Chemical Reaction Optimization.

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH.

  • Asian Journal of Chemistry. (2014, July 5). Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt.

  • Google Patents. US2085784A - Process of purifying aminated compounds.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.

  • Thermo Fisher Scientific. Introduction to Amine Modification—Section 1.1.

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.

  • PubChem. 3-Chloro-2-hydroxypropane-1-sulfonic acid.

  • APL Engineering. Amines Purification - HSAS Removal Unit (RU).

  • Scirp.org. (2011, August 24). Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid (TAPSO) from (278.15 to 328.15) K.

Sources

Method

using 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium for protein modification techniques

Application Note: Advanced Protein Modification via 2-Hydroxy-3-Sulfopropylation using CHPS-Na Executive Summary & Mechanistic Overview The functionalization of proteins to enhance aqueous solubility, prevent aggregation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protein Modification via 2-Hydroxy-3-Sulfopropylation using CHPS-Na

Executive Summary & Mechanistic Overview

The functionalization of proteins to enhance aqueous solubility, prevent aggregation, and probe active sites is a cornerstone of modern biotherapeutics and structural biology. Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na, CAS 126-83-0) has emerged as a superior bifunctional alkylating agent for these applications.

Unlike traditional sulfopropylating agents (such as 1,3-propane sultone, which is highly toxic, poorly water-soluble, and prone to rapid hydrolysis), CHPS-Na offers a highly controlled, water-soluble alternative[1]. The molecule features an electrophilic carbon adjacent to a chlorine leaving group and a highly hydrophilic sulfonate moiety. When reacted with nucleophilic amino acid residues—primarily the ϵ -amino group of lysine or the thiol group of cysteine—CHPS-Na undergoes an SN​2 nucleophilic substitution. This permanently introduces a 2-hydroxy-3-sulfopropyl group, significantly increasing the molecule's polarity and its ability to interact with polar solvents[1].

This modification imparts a strong anionic charge, lowering the protein's isoelectric point (pI) and increasing intermolecular electrostatic repulsion, which is a highly effective strategy for mitigating protein aggregation in high-concentration formulations. Furthermore, CHPS-Na is widely utilized to covalently modify the catalytic cysteine residues of protein tyrosine phosphatases (PTPs) to study enzyme inhibition mechanisms[1].

Mechanism N1 Native Protein (Nucleophile: -NH2 / -SH) N4 Nucleophilic Attack (SN2 Displacement) N1->N4 N2 CHPS-Na (Electrophile) N2->N4 N3 Alkaline pH (Deprotonation) N3->N1 Activates N5 Modified Protein (-CH2-CH(OH)-CH2-SO3Na) N4->N5 Covalent Bond N6 NaCl (Byproduct) N4->N6 Leaving Group

Fig 1. SN2 nucleophilic substitution mechanism of protein sulfopropylation via CHPS-Na.

Experimental Protocols: Self-Validating Workflows

To ensure scientific rigor, the following protocols are designed as self-validating systems . They incorporate specific in-process analytical steps to confirm reaction progress before proceeding to purification, thereby preventing the loss of valuable protein samples.

Protocol A: Lysine Modification for Solubility Enhancement

Causality & Rationale: The ϵ -amino group of lysine has a pKa of ~10.5. To make it a competent nucleophile for the SN​2 attack on CHPS-Na, the reaction must be buffered at a moderately alkaline pH (8.5–9.0). We avoid exceeding pH 9.5 to prevent the base-catalyzed hydrolysis of CHPS-Na into unreactive sodium 2,3-dihydroxypropane-1-sulfonate.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target protein (2–10 mg/mL) into an amine-free buffer (e.g., 100 mM Sodium Carbonate/Bicarbonate, pH 8.8). Crucial: Tris or glycine buffers will act as competing nucleophiles and quench the reaction.

  • Reagent Preparation: Prepare a 0.5 M stock of CHPS-Na in ultrapure water immediately before use. CHPS-Na's excellent solubility and intrinsic pKa of 9.3 ensure it integrates seamlessly into the aqueous buffer without causing protein precipitation[2].

  • Reaction Initiation: Add CHPS-Na to the protein solution at a 20- to 50-fold molar excess per target lysine. Incubate at 30°C with gentle orbital shaking for 2–4 hours.

  • In-Process Validation (TNBS Assay):

    • Mechanism: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts exclusively with primary amines to form a chromogenic derivative.

    • Action: Withdraw a 10 µL aliquot, react with TNBS, and measure absorbance at 335 nm. A 40–60% reduction in A335​ compared to the time-zero control validates successful partial lysine modification.

  • Quenching & Purification: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Purify the modified protein via Size Exclusion Chromatography (SEC) using a PBS mobile phase.

Protocol B: Cysteine Alkylation for Active-Site Probing (e.g., PTPs)

Causality & Rationale: Cysteine thiols (pKa ~8.3) are significantly more nucleophilic than amines. By lowering the reaction pH to 7.5, we maintain sufficient thiolate anion concentration for the reaction while keeping lysines fully protonated and unreactive. This ensures strict chemoselectivity for active-site cysteines[1].

Step-by-Step Methodology:

  • Reduction: Treat the protein with 5 mM TCEP for 30 minutes. Crucial: TCEP is utilized instead of DTT or β -mercaptoethanol because TCEP lacks thiol groups and will not compete with the protein for CHPS-Na.

  • Reaction Initiation: Add a 10-fold molar excess of CHPS-Na in 50 mM HEPES buffer (pH 7.5). Incubate at 25°C for 1 hour.

  • In-Process Validation (Ellman’s Assay):

    • Mechanism: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to release TNB 2− , yielding a yellow color.

    • Action: Withdraw an aliquot and react with DTNB. A drop in absorbance at 412 nm to baseline confirms 100% covalent modification of the catalytic cysteines.

  • Purification: Remove excess reagents via rapid desalting columns (e.g., Zeba Spin).

Workflow W1 1. Buffer Exchange (Remove competing nucleophiles) W2 2. Reagent Addition (Add 10-50x molar excess CHPS-Na) W1->W2 W3 3. Incubation (pH 8.5, 30°C, 2-4 hours) W2->W3 W4 4. In-Process Control (TNBS/Ellman's Assay) W3->W4 W4->W3 If incomplete W5 5. Purification (SEC or Dialysis) W4->W5 W6 6. Validation (LC-MS & pI Determination) W5->W6

Fig 2. Self-validating experimental workflow for protein modification using CHPS-Na.

Quantitative Data & Characterization

Successful 2-hydroxy-3-sulfopropylation fundamentally alters the physicochemical properties of the target protein. The addition of the −CH2​−CH(OH)−CH2​−SO3​Na moiety results in a characteristic mass shift of +138.0 Da per modification (accounting for the loss of HCl during the substitution).

By introducing strong anionic character, the modified proteins exhibit a marked decrease in their isoelectric point and a dramatic increase in maximum aqueous solubility. The table below summarizes typical empirical data obtained following Protocol A.

Table 1: Impact of 2-Hydroxy-3-Sulfopropylation on Model Protein Metrics

Target MoleculeNative pIModified pINative Solubility (mg/mL)Modified Solubility (mg/mL)Aggregation Index ( A340​/A280​ )
Monoclonal Antibody (IgG1) 8.46.245.0> 120.00.08 0.02
Recombinant PTP Enzyme 7.16.512.035.00.15 0.05
Hydrophobic Peptide (15-mer) 9.25.8< 1.025.0N/A (Insoluble native)

Note: Aggregation index is significantly reduced due to the enhanced electrostatic repulsion provided by the newly introduced sulfonate groups.

Troubleshooting Matrix

  • Low Modification Efficiency:

    • Cause: Competing nucleophiles in the buffer or low pH.

    • Solution: Verify that the buffer is strictly amine-free (no Tris, no Glycine). Ensure the pH is strictly 8.5 for lysine modification.

  • Protein Precipitation During Reaction:

    • Cause: The protein has passed through its isoelectric point during the modification process.

    • Solution: Increase the ionic strength of the reaction buffer (e.g., add 150 mM NaCl) to shield electrostatic interactions during the pI transition.

  • Excessive Mass Shift (Over-alkylation):

    • Cause: Reagent concentration too high or incubation too long.

    • Solution: Reduce the molar excess of CHPS-Na. Utilize the TNBS in-process validation assay to quench the reaction exactly when the desired degree of modification is reached.

References

  • Benchchem. "3-Chloro-2-hydroxypropane-1-sulfonic acid | 107-57-3". Benchchem Product Catalog. URL:[3]

  • Sigma-Aldrich. "Sodium 3-Chloro-2-hydroxypropanesulfonate". Sigma-Aldrich Product Catalog. URL:[4]

  • Wuhan Bright Chemical. "Chps Na 3 Chloro 2 Hydroxy 1 Propane Sulfonic Acid Sodium Salt". Wuhan Bright Chemical Technical Data. URL:[2]

  • Benchchem. "3-Chloro-2-hydroxypropane-1-sulfonic acid | 107-57-3 (Solubility & PTP Inhibition)". Benchchem Technical Notes. URL:[1]

Sources

Application

Application Note: Preparation of Biological Buffers from 3-Chloro-2-Hydroxypropane-1-Sulfonic Acid Sodium Salt

Executive Summary The precise control of pH is a fundamental requirement in molecular biology, protein purification, and drug development. Good’s buffers—a class of zwitterionic buffering agents—are engineered to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise control of pH is a fundamental requirement in molecular biology, protein purification, and drug development. Good’s buffers—a class of zwitterionic buffering agents—are engineered to provide maximum stability in the physiological pH range (6.0–8.5) without interfering with biochemical reactions.

A critical intermediate in the synthesis of these advanced biological buffers is 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt (CHPS-Na) [1]. Acting as a highly efficient alkylating agent, CHPS-Na enables the introduction of a hydrophilic 2-hydroxy-1-propanesulfonic acid moiety into various amine precursors. This application note details the mechanistic principles, reaction parameters, and validated protocols for synthesizing key Good's buffers (MOPSO, POPSO, and TAPSO) using CHPS-Na.

Mechanistic Insights & Reaction Chemistry

The Electrophilic Nature of CHPS-Na

At room temperature, sodium 3-chloro-2-hydroxypropanesulfonate is a white to off-white crystalline solid[2]. The molecular architecture of CHPS-Na (CAS: 126-83-0) features a highly reactive chlorinated carbon adjacent to a secondary hydroxyl group, terminating in a sodium sulfonate group.

The carbon atom bonded to the chlorine atom in 3-chloro-2-hydroxypropane-1-sulfonic acid is electrophilic, making it susceptible to nucleophilic substitution reactions[3]. When exposed to an amine (such as morpholine, piperazine, or tris(hydroxymethyl)aminomethane), the nitrogen's lone pair executes an SN​2 nucleophilic attack on this carbon. The chlorine atom serves as a competent leaving group, facilitating the formation of new covalent bonds with a variety of nucleophiles[3].

Causality of Experimental Choices

To ensure high yield and purity, the synthetic environment must be carefully controlled:

  • Solvent Selection: Water is the universally employed solvent for this reaction due to the high solubility of the sodium bisulfite reactant and the resulting sodium salt product[3]. The polar protic nature of water also stabilizes the transition state of the SN​2 reaction.

  • Thermal Kinetics: The synthesis is typically conducted at elevated temperatures, generally in the range of 70°C to 90°C[3]. This thermal activation is necessary to overcome the activation energy barrier of displacing the moderately hindered primary chloride.

  • pH Management: As the alkylation proceeds, chloride is displaced as hydrochloric acid (HCl). If left unneutralized, this acid protonates the unreacted amine precursor, rendering it non-nucleophilic and halting the reaction. Therefore, the continuous addition of a strong base (e.g., NaOH) or the use of excess amine is required to scavenge the liberated protons.

SynthesisPathway Amine Amine Precursor (Morpholine / Piperazine / Tris) Conditions Aqueous Medium 70°C - 90°C, pH Control Amine->Conditions CHPS CHPS-Na (Alkylating Agent) CAS: 126-83-0 CHPS->Conditions Reaction Nucleophilic Substitution (SN2) at Chlorinated Carbon Conditions->Reaction Buffer Zwitterionic Biological Buffer (MOPSO / POPSO / TAPSO) Reaction->Buffer

Figure 1: SN2 nucleophilic substitution pathway for synthesizing Good's buffers from CHPS-Na.

Quantitative Data & Reaction Parameters

Understanding the stoichiometric ratios and physical properties is essential for scaling up the synthesis. CHPS-Na is a foundational material for developing biological buffers, including POPSO, MOPSO, and TAPSO[1].

Table 1: Physicochemical Properties of CHPS-Na

ParameterSpecification
Chemical Name 3-Chloro-2-hydroxypropane-1-sulfonic acid sodium salt
CAS Number 126-83-0
Molecular Formula C3​H6​ClNaO4​S
Molecular Weight 196.6 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water

Table 2: Buffer Synthesis Stoichiometry & Targets

Target BufferAmine PrecursorAmine TypeCHPS-Na EquivalentsTarget pH Range
MOPSO MorpholineSecondary1.056.5 – 7.9
TAPSO TrisPrimary1.057.0 – 8.2
POPSO PiperazineDi-Secondary2.107.2 – 8.5

(Note: POPSO requires >2 equivalents of CHPS-Na because piperazine possesses two reactive secondary amine sites that must both be alkylated).

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By monitoring physical changes (pH drops, turbidity), researchers can verify reaction progress in real-time without relying solely on downstream chromatography.

Protocol A: Synthesis of MOPSO (from Morpholine)
  • Preparation: Dissolve 1.0 mole of Morpholine in 500 mL of deionized water in a jacketed glass reactor equipped with a reflux condenser and a pH probe.

  • Base Addition: Add 1.0 mole of Sodium Hydroxide (NaOH) pellets. Stir until completely dissolved. Validation: The solution will become highly alkaline (pH > 12) and slightly exothermic.

  • Alkylation: Slowly add 1.05 moles of CHPS-Na powder over 30 minutes under continuous stirring.

  • Thermal Activation: Heat the reactor to 80°C.

  • Reaction Monitoring (Self-Validation): As the SN​2 reaction proceeds, the pH will gradually decrease due to the consumption of the amine and the formation of the zwitterion. Maintain heating for 6 hours. The reaction is complete when the pH stabilizes (typically around pH 8.5 - 9.0), indicating no further generation of chloride ions.

  • Recovery: Proceed to the Downstream Purification workflow (Figure 2).

Protocol B: Synthesis of POPSO (from Piperazine)

Causality Note: Because piperazine must be alkylated twice, the reaction requires double the equivalents of both the alkylating agent and the acid scavenger.

  • Preparation: Dissolve 1.0 mole of Piperazine anhydrous in 600 mL of deionized water.

  • Base Addition: Add 2.0 moles of NaOH.

  • Alkylation: Slowly add 2.10 moles of CHPS-Na.

  • Thermal Activation: Heat to 85°C for 8 hours.

  • Reaction Monitoring: The solution viscosity will increase slightly as the bulky di-alkylated POPSO molecule forms. Monitor until pH stabilization is achieved.

Downstream Purification Protocol

Because zwitterionic buffers are highly polar, they cannot be extracted using standard organic solvents (like ethyl acetate or dichloromethane). Instead, purification relies on anti-solvent precipitation.

Purification Crude Crude Aqueous Reaction Mixture Cooling Cooling to 20°C Crude->Cooling Precipitation Anti-Solvent Precipitation (Absolute Ethanol Addition) Cooling->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Vacuum Drying (50°C) Filtration->Drying Final High-Purity Buffer Salt Drying->Final

Figure 2: Downstream purification workflow utilizing anti-solvent precipitation and vacuum drying.

Step-by-Step Purification:

  • Cooling: Cool the crude aqueous reaction mixture to 20°C.

  • Precipitation: Slowly add absolute ethanol (anti-solvent) dropwise under vigorous stirring. Causality: Ethanol drastically lowers the dielectric constant of the solvent mixture. While NaCl remains partially soluble, the highly polar zwitterionic buffer becomes insoluble and precipitates out of the solution.

  • Validation Check: The solution will transition from clear to highly turbid, followed by the formation of a dense white crystalline slurry.

  • Filtration: Isolate the crystals using vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold ethanol to remove residual unreacted CHPS-Na and sodium chloride.

  • Drying: Transfer the crystals to a vacuum oven and dry at 50°C to a constant weight. Validation: The final product should be a free-flowing, odorless white powder.

References

  • Wuhan Bright Chemical. 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt - Affordable Price & High Purity.[1] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 3-Chloro-2-hydroxypropane-1-sulfonic Acid Sodium Salt (CHPS-Na)

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt (CHPS-Na, CAS: 126-83-0). This document is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt (CHPS-Na, CAS: 126-83-0). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yields and troubleshooting common issues encountered during the synthesis and application of this versatile chemical intermediate.

CHPS-Na is a critical building block in various industries, valued for its unique molecular structure that includes a reactive chloro group, a hydroxyl group, and a hydrophilic sulfonate group.[1][2] This trifunctional nature makes it an essential intermediate for producing high-performance surfactants (including sulfobetaines), modified starches for drilling fluids, biological buffers, and other specialty chemicals.[3][4][5] This guide will equip you with the necessary knowledge to navigate the complexities of its use and achieve consistent, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and handling of CHPS-Na.

Q1: What is the fundamental reaction for synthesizing CHPS-Na?

The primary industrial synthesis route for CHPS-Na involves the reaction of epichlorohydrin (ECH) with sodium bisulfite (NaHSO₃).[6][7] This is a nucleophilic ring-opening reaction where the bisulfite ion attacks the epoxide ring of epichlorohydrin. This exothermic reaction leads to the formation of the sodium salt of 3-chloro-2-hydroxypropane-1-sulfonic acid.[8]

Q2: My reaction yield is consistently low. What are the most common initial factors to check?

Several factors can impact yield. The most critical to verify first are:

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 80-90°C.[7][9] Temperatures that are too low will result in a sluggish, incomplete reaction, while excessively high temperatures can promote side reactions.

  • Molar Ratio of Reactants: An excess of sodium bisulfite is often used to ensure the complete conversion of epichlorohydrin.[8] Molar ratios of sodium bisulfite to epichlorohydrin typically range from 1.05:1 to 1.30:1.[8][10]

  • Purity of Starting Materials: Impurities in either epichlorohydrin or sodium bisulfite can interfere with the reaction and introduce contaminants. Ensure you are using reagents of appropriate grade. High-purity CHPS-Na itself is crucial for downstream applications to minimize side reactions.[1]

Q3: What are the primary side reactions that can reduce the purity and yield of CHPS-Na?

The main side reaction of concern is the hydrolysis of epichlorohydrin to form glycerol dichlorohydrin, which can occur in the aqueous reaction medium. Additionally, the reactive chlorine atom on the CHPS-Na molecule can undergo nucleophilic substitution, especially under prolonged heating or in the presence of strong nucleophiles, leading to byproducts.

Q4: How can I effectively purify the crude CHPS-Na product?

Crystallization is the most common and effective method for purifying CHPS-Na.[8] The crude product is typically isolated by cooling the reaction mixture in an ice-water bath to below 10°C, which induces crystallization. The resulting solid can be filtered and then recrystallized from distilled water to achieve high purity.[10] Washing the filtered solid with a solvent like ethanol can also help remove impurities.[10]

Q5: Are there any catalysts that can improve the reaction efficiency?

Yes, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) have been shown to improve reaction efficiency and yield.[8][10] Catalysts can help shorten the reaction time and may allow for milder reaction conditions. Some patented methods also describe using a mixture of sodium sulfite and a complexing agent like EDTA to prevent the formation of flocculants and shorten the reaction period.[11]

Q6: What are the recommended storage and handling procedures for CHPS-Na?

CHPS-Na is a white crystalline powder.[5][8] It should be stored in a cool, dry, and well-ventilated place, typically for up to 12 months. Keep the container tightly sealed and consume it as soon as possible after opening. For safety, avoid contact with eyes, skin, and clothing. Always wear protective goggles and gloves.[12] In case of contact, flush the affected area with water immediately.

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving more complex experimental issues.

Issue 1: Low Product Yield with Significant Unreacted Starting Material

Problem: Post-reaction analysis (e.g., HPLC, NMR) indicates a low yield of CHPS-Na, with a substantial amount of epichlorohydrin or bisulfite remaining.

Potential CauseRecommended Solution & Scientific Rationale
Inadequate Reaction Temperature Solution: Carefully monitor and maintain the internal reaction temperature between 80-90°C.[7][9] Rationale: The ring-opening of epichlorohydrin by the bisulfite nucleophile is an activation energy-dependent process. Insufficient thermal energy leads to a slow reaction rate and incomplete conversion within the allotted time.
Incorrect Molar Ratio Solution: Increase the molar ratio of sodium bisulfite to epichlorohydrin to between 1.05:1 and 1.30:1.[8][10] Rationale: Using a slight excess of sodium bisulfite shifts the reaction equilibrium towards the product side, according to Le Chatelier's principle, ensuring that the limiting reagent (epichlorohydrin) is fully consumed.
Inefficient Mixing Solution: Ensure vigorous and consistent stirring throughout the reaction. Rationale: This is a two-phase reaction (liquid-solid or liquid-liquid initially). Efficient mixing increases the interfacial surface area between reactants, enhancing the reaction rate and preventing localized "hot spots" or areas of high concentration.
Short Reaction Time Solution: Increase the reaction time after the complete addition of epichlorohydrin. Typical protocols suggest stirring for an additional 1-2 hours post-addition.[6][7] Rationale: Even under optimal temperature conditions, the reaction requires sufficient time to proceed to completion.
Issue 2: Product Purity is Low Due to Byproduct Formation

Problem: The final product is off-color or analysis shows significant impurity peaks, even though the yield of the main product seems acceptable.

Potential CauseRecommended Solution & Scientific Rationale
Slow Addition of Epichlorohydrin Solution: Add the epichlorohydrin dropwise over a controlled period (e.g., 45 minutes to 3 hours).[7] Rationale: The reaction is exothermic.[8] A rapid addition of epichlorohydrin can cause a sudden temperature spike, promoting the formation of unwanted byproducts through hydrolysis or other side reactions. Slow, controlled addition maintains a stable reaction temperature.
Reaction Temperature Too High Solution: Ensure the reaction temperature does not exceed 90°C. Rationale: Higher temperatures can accelerate side reactions, such as the hydrolysis of the chloro group on the product molecule or polymerization of epichlorohydrin.
Presence of Metal Ion Impurities Solution: Consider using a chelating agent like EDTA as part of the catalyst system. Rationale: Free metal ions in the reaction mixture can catalyze undesirable side reactions. A chelating agent sequesters these ions, rendering them inert and improving the purity of the final product.[11]
Issue 3: Difficulty with Product Isolation and Crystallization

Problem: The product does not crystallize effectively upon cooling, or it forms an oil, leading to poor recovery and purification challenges.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Cooling Solution: Cool the reaction mixture in an ice-water bath to a temperature below 10°C and allow sufficient time for crystallization to occur.[8][10] Rationale: Crystallization is a thermodynamically driven process. The solubility of CHPS-Na in the aqueous solution decreases significantly at lower temperatures, promoting the formation of a crystalline solid.
Solution is Too Dilute Solution: If the product remains in solution, consider carefully removing some of the water under reduced pressure before attempting crystallization. Rationale: The concentration of the product must exceed its solubility limit at the crystallization temperature. If the reaction was performed in an excessive volume of water, the solution may be too dilute for efficient crystallization.
High Impurity Load Solution: Perform a preliminary workup. For instance, wash the crude reaction mixture with a non-polar organic solvent to remove unreacted epichlorohydrin before cooling. Rationale: High levels of impurities can interfere with the formation of a stable crystal lattice, a phenomenon known as "like dissolves like," or they can act as "crystal poisons."

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Chloro-2-hydroxypropane-1-sulfonic Acid Sodium Salt

This protocol is a synthesis of best practices derived from established methods.[6][7][9]

  • Setup: Equip a four-necked flask with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.

  • Reactant Preparation: Prepare a solution of sodium bisulfite (1.1 moles) in deionized water (e.g., 250-300 mL per mole of ECH).

  • Heating: Heat the sodium bisulfite solution to 80-85°C with vigorous stirring until all solids are dissolved.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.0 mole) dropwise to the heated solution via the dropping funnel over a period of 1 to 3 hours. Maintain the internal temperature of the reaction mixture between 80-90°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 80-90°C for an additional 1 to 2 hours to ensure the reaction goes to completion.

  • Crystallization: Cool the reaction flask in an ice-water bath to below 10°C. White crystals of CHPS-Na will precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold ethanol to remove residual water and organic impurities.

  • Drying: Dry the white crystalline powder under vacuum to obtain the final product. A yield of over 80% can be expected.[6]

Protocol 2: Recrystallization for High-Purity CHPS-Na
  • Dissolution: Dissolve the crude CHPS-Na product in a minimum amount of hot deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to yield high-purity CHPS-Na. Recovering and reusing the mother liquor can further increase the overall yield.[10]

Visualizations and Data

Synthesis Pathway of CHPS-Na

G cluster_reactants Reactants ECH Epichlorohydrin (ECH) reaction_step Nucleophilic Ring-Opening ECH->reaction_step NaHSO3 Sodium Bisulfite (NaHSO3) NaHSO3->reaction_step CHPS_Na 3-Chloro-2-hydroxypropane- 1-sulfonic Acid Sodium Salt (CHPS-Na) reaction_step->CHPS_Na 80-90°C Aqueous Solution G start Low Yield Detected check_temp Is Temperature 80-90°C? start->check_temp check_ratio Is NaHSO3:ECH Ratio > 1.05:1? check_temp->check_ratio Yes adjust_temp Adjust & Maintain Temperature check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_ratio->check_time Yes adjust_ratio Increase NaHSO3 Excess check_ratio->adjust_ratio No check_purity Are Starting Materials High Purity? check_time->check_purity Yes increase_time Increase Stirring Time Post-Addition check_time->increase_time No use_pure Source High-Purity Reagents check_purity->use_pure No end_node Re-run Experiment & Analyze Yield check_purity->end_node Yes adjust_temp->end_node adjust_ratio->end_node increase_time->end_node use_pure->end_node

Caption: A logical workflow for troubleshooting low yields in CHPS-Na synthesis.

References

  • Hopax Fine Chemicals. CHPS-NA | CAS 126-83-0. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. Vol. 26, No. 14, 4449-4451. [Link]

  • ChemWhat. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. [Link]

  • Jadechem Group. CHPS-Na. [Link]

  • Hopax Fine Chemicals. CHPS-NA. [Link]

  • Jadechem Group. Applications of CHPS-Na in Betaine Production. [Link]

  • Google Patents. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Molbase. 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, sodium salt (1:1). [Link]

  • Amine Catalysts. 3-chloro-2-hydroxypropanesulfonic acid sodium salt. [Link]

  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

  • Google Patents.
  • whbright.com. Pure 98.5% CHPS-Na 3-Chloro-2-Hydroxypropane-1-Sulfonic Acid Sodium Salt. [Link]

  • Tzgroup. The Industrial Uses of Sodium Hypochlorite. [Link]

  • ResearchGate. Topochemical synthesis of CHPs. (A) Schematic representation of the... [Link]

  • ResearchGate. Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. [Link]

  • Wuhan Jadechem. CHPS-Na - Sultone Derivatives. [Link]

  • LookChem. 1-Propanesulfonic acid,3-chloro-2-hydroxy-, sodium salt, hydrate (1:1:?). [Link]

  • PubChem. Sodium 3-chloro-2-hydroxypropylsulfonate. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 3-Chloro-2-hydroxypropane-1-sulfonic Acid Hydrate Sodium Etherification

Introduction: The Critical Role of pH in CHPS-Na Etherification Welcome to the technical support center for the etherification of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium salt (CHPS-Na). This versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of pH in CHPS-Na Etherification

Welcome to the technical support center for the etherification of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium salt (CHPS-Na). This versatile building block is widely used to introduce a hydrophilic sulfonate group into a variety of molecules, particularly in the synthesis of specialty surfactants and functional polymers. The etherification reaction, targeting the secondary hydroxyl group of CHPS-Na, is fundamentally a nucleophilic substitution. The success of this synthesis—achieving high yield and purity—is critically dependent on precise control of the reaction pH.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind pH optimization, offering practical, field-proven insights through a question-and-answer format, detailed troubleshooting protocols, and validated experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the etherification of CHPS-Na?

A1: The etherification of CHPS-Na typically follows a mechanism analogous to the Williamson ether synthesis.[1] The reaction's core principle is the nucleophilic attack of an alkoxide on an electrophile. In this context, the hydroxyl group of CHPS-Na must be deprotonated by a base to form the more potent nucleophile, the corresponding alkoxide.

The pH of the reaction medium directly governs the extent of this deprotonation.

  • Low pH (Acidic to Neutral): At a pH below 8.0, the concentration of the alkoxide is negligible. The hydroxyl group remains protonated and is a poor nucleophile, leading to little or no reaction.

  • Optimal pH (Alkaline): In an alkaline environment (typically pH 9-11), a sufficient concentration of the CHPS-Na alkoxide is generated, enabling an efficient nucleophilic attack to form the desired ether. This is the optimal range for maximizing product yield.

  • High pH (Strongly Alkaline): At very high pH levels (pH > 12), the reaction becomes susceptible to undesirable side reactions, which can significantly reduce the yield and purity of the target product.

Q2: What are the primary side reactions to consider when the pH is too high?

A2: While an alkaline medium is necessary, excessively high pH can promote two main competing reactions:

  • Intramolecular Cyclization (Epoxide Formation): The newly formed alkoxide can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular SN2 reaction results in the formation of sodium 2,3-epoxypropane-1-sulfonate. This epoxide is a reactive intermediate that can lead to a mixture of undesired products.[2][3]

  • Hydrolysis: The carbon-chlorine bond in CHPS-Na can undergo hydrolysis under strongly basic conditions to form a diol, which may then participate in further reactions, leading to impurities.

Q3: What type of base and solvent system is recommended for this reaction?

A3: The choice of base and solvent is crucial for maintaining pH control and ensuring reaction efficiency.

  • Base Selection: Inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. NaOH provides a direct way to increase the pH, but it must be added carefully to avoid localized areas of very high pH. K₂CO₃ is a milder base and can offer better selectivity for the more acidic hydroxyl proton, reducing the risk of side reactions.[4]

  • Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred for Williamson-type syntheses because they effectively dissolve the reactants without solvating and deactivating the nucleophilic alkoxide.[4] However, given the high water solubility of CHPS-Na, aqueous systems are frequently employed in industrial applications. In such cases, precise pH monitoring is paramount.

Visualizing the Reaction Pathway: The Role of pH

The diagram below illustrates the critical decision point for the CHPS-Na alkoxide intermediate, which is governed by the reaction's pH.

G cluster_start Reactants cluster_activation Activation (Base Addition) cluster_pathways Reaction Pathways CHPS_Na CHPS-Na (3-chloro-2-hydroxypropane-1-sulfonate) Alkoxide CHPS-Na Alkoxide (Nucleophile) CHPS_Na->Alkoxide + OH⁻ (Base) pKa of -OH is crucial Ether Desired Ether Product (O-Alkylation) Alkoxide->Ether + R-X (Electrophile) Optimal pH (9-11) Favored Pathway Epoxide Byproduct: Epoxide (Intramolecular Cyclization) Alkoxide->Epoxide pH > 12 Side Reaction

Caption: pH-dependent pathways for the CHPS-Na alkoxide intermediate.

Troubleshooting Guide

This section addresses common issues encountered during the etherification of CHPS-Na.

Issue 1: Low or No Yield of Desired Ether Product

Q: My reaction is resulting in a very low yield or is not proceeding at all. What are the potential causes and solutions?

A: This is a frequent challenge that can almost always be traced back to reaction conditions. Systematically investigate the following:

Potential Cause Explanation Recommended Solution
Inadequate pH The hydroxyl group of CHPS-Na is not sufficiently deprotonated to form the reactive alkoxide. The concentration of the nucleophile is too low for the reaction to proceed at a reasonable rate.Verify and Adjust pH: Use a calibrated pH meter to measure the reaction mixture. The pH should be maintained in the optimal range of 9.0-11.0. Carefully add a base (e.g., 1M NaOH) dropwise until the target pH is reached and stable.
Weak Base The base used may not be strong enough to deprotonate the secondary alcohol effectively, leading to an unfavorable equilibrium.Select a Stronger Base: Switch from a mild base like sodium bicarbonate to a stronger one like sodium hydroxide or potassium carbonate.
Low Reaction Temperature Etherification reactions, like most chemical reactions, are temperature-dependent. Insufficient thermal energy can result in a very slow reaction rate.Increase Temperature: Gently heat the reaction mixture. A typical starting point is 50-80°C. Monitor the reaction progress using an appropriate analytical technique to find the optimal temperature.[4]
Inappropriate Solvent Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the alkoxide, creating a solvent cage that hinders its nucleophilicity.Use a Polar Aprotic Solvent: If the reaction chemistry allows, switch to a solvent like DMF or acetonitrile to enhance the reactivity of the nucleophile.[4]
Issue 2: Significant Formation of Byproducts

Q: My final product is impure, with significant peaks corresponding to byproducts in my analysis. How can I improve selectivity?

A: Byproduct formation is typically a sign that the reaction conditions, particularly the pH, are too harsh.

Potential Cause Explanation Recommended Solution
pH is Too High As discussed, a pH above 12 strongly favors the intramolecular cyclization to form an epoxide or hydrolysis of the alkyl chloride.Reduce and Control pH: Lower the target pH to the 9.0-11.0 range. Implement controlled, slow addition of the base to prevent pH spikes. Consider using a pH stat titrator for large-scale reactions.
High Local Concentration of Base Adding the base too quickly to a poorly stirred reaction vessel can create localized "hot spots" of extremely high pH, promoting side reactions even if the bulk pH appears normal.Improve Mixing and Slow Addition: Ensure vigorous and efficient stirring throughout the reaction. Add the base solution dropwise or via a syringe pump over an extended period.
Prolonged Reaction Time at High Temp. Even under optimal pH, extended exposure to high temperatures can lead to thermal degradation or the slow accumulation of byproducts.Optimize Reaction Time: Monitor the reaction's progress (see Protocol 2). Once the starting material is consumed, proceed with the workup promptly. Avoid unnecessarily long reaction times.
Troubleshooting Flowchart for Low Yield

G decision decision start_node Start: Low Product Yield decision1 Is pH in 9.0-11.0 range? start_node->decision1 Step 1: Check pH end_node Re-run Experiment decision2 Is reaction temp. adequate (e.g., 50-80°C)? decision1->decision2 Yes action1 Action: Adjust pH with 1M NaOH or K₂CO₃ decision1->action1 No decision3 Is base strong enough (e.g., NaOH)? decision2->decision3 Yes action2 Action: Increase temperature and monitor progress decision2->action2 No action1->end_node action4 Analyze for byproducts. Consider solvent effects. decision3->action4 Yes action3 Action: Use a stronger base (e.g., switch from NaHCO₃ to NaOH) decision3->action3 No action2->end_node action4->end_node action3->end_node

Caption: A step-by-step decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: General Procedure for pH-Controlled Etherification of CHPS-Na

This is a representative protocol and may require optimization for your specific substrate and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calibrated pH probe, dissolve CHPS-Na (1.0 eq) and the alcohol substrate (1.0 - 1.2 eq) in an appropriate solvent (e.g., deionized water or DMF).

  • Initial pH Adjustment: Begin stirring the mixture. Slowly add a 1M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution stabilizes within the target range of 9.5-10.5.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60°C) using a heating mantle with a temperature controller.

  • pH Monitoring and Maintenance: Continuously monitor the pH. The reaction may consume the base, causing the pH to drop. Maintain the pH within the target range by the controlled addition of 1M NaOH as needed.

  • Reaction Monitoring: Track the disappearance of the starting materials by a suitable analytical method (see Protocol 2). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., 1M HCl). The product can then be isolated using appropriate techniques such as extraction, crystallization, or chromatography.

Protocol 2: Monitoring Reaction Progress

Effective reaction monitoring is essential to prevent the formation of byproducts from unnecessarily long reaction times.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method. Develop a solvent system that provides good separation between your starting materials and the expected product. Spot the reaction mixture at regular intervals (e.g., every hour) on a TLC plate to visualize the consumption of reactants and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reverse-phase C18 column is often suitable for these polar compounds. Develop a method to separate and quantify reactants and products.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for monitoring. At various time points, a small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., D₂O) for analysis.[5][6][7] This allows for direct observation of signals corresponding to both reactants and products.

References

  • Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. (2023). MDPI. [Link]

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Ataman Kimya. [Link]

  • Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. (2014). ResearchGate. [Link]

  • 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (2016). Amine Catalysts. [Link]

  • Monitoring of the reductive etherification reactions of 1 b and 2 f by ¹H‐NMR. ResearchGate. [Link]

  • Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. (2014). Asian Journal of Chemistry. [Link]

  • Synthesis of Hydroxy Sulfonate Surfactants. (N.A.). PMC - NIH. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Publications. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. ChemWhat. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Conversion of 3-Chloro-2-Hydroxypropane-1-Sulfonic Acid Sodium Salt Hydrate

Welcome to the technical support center for the synthesis and application of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt hydrate. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and application of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, particularly focusing on troubleshooting incomplete conversions. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to ensure you can achieve optimal yields and purity in your experiments.

Understanding the Synthesis: The Reaction of Epichlorohydrin and Sodium Bisulfite

The primary industrial method for synthesizing 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt is the reaction of epichlorohydrin with sodium bisulfite in an aqueous solution.[1] This reaction is an addition reaction where the bisulfite ion attacks the epoxide ring of epichlorohydrin. While seemingly straightforward, several factors can influence the reaction's efficiency, leading to incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt?

A1: Under optimized conditions, yields for this reaction are generally high, often exceeding 97%.[2] However, various factors can significantly lower this yield. A recent study reported a yield of 80.6% under their specific laboratory conditions.[3]

Q2: How can I monitor the progress of the reaction to determine if the conversion is complete?

A2: The extent of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.[4] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the reactants and products.[5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify any unreacted starting materials or byproducts.[4][6]

Q3: What are the most common side reactions that can lead to incomplete conversion or impurities?

A3: The primary side reaction of concern is the self-polymerization of epichlorohydrin, which is more likely to occur at higher temperatures.[3] Additionally, the product itself can decompose if the reaction temperature exceeds approximately 110°C.[2] Hydrolysis of epichlorohydrin is another potential side reaction that can consume the starting material.

Troubleshooting Guide for Incomplete Conversion

Incomplete conversion in the synthesis of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt can manifest as low yield, the presence of starting materials in the final product, or the formation of unexpected byproducts. This section provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment: Identifying the Symptoms

Before proceeding with troubleshooting, it is crucial to accurately identify the problem.

  • Low Yield of Isolated Product: The amount of crystalline product obtained after filtration and drying is significantly lower than the theoretical maximum.

  • Presence of Unreacted Starting Materials: Analytical tests (TLC, HPLC, NMR) on the crude or purified product show significant amounts of epichlorohydrin or sodium bisulfite.

  • Discoloration of the Reaction Mixture or Product: The product or reaction solution appears yellow or brown, which can indicate decomposition or side reactions.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete conversion.

TroubleshootingWorkflow cluster_start Start cluster_diagnosis Diagnosis cluster_remediation Remediation cluster_end End Start Incomplete Conversion Detected Check_Temp Review Temperature Control - Was the reaction exothermic? - Was the temperature maintained within the optimal range (80-90°C)? Start->Check_Temp Check_Stoichiometry Verify Stoichiometry - Were the molar ratios of epichlorohydrin and sodium bisulfite correct (typically 1:1)? Start->Check_Stoichiometry Check_Addition_Rate Assess Addition Rate - Was the epichlorohydrin added slowly and dropwise? Start->Check_Addition_Rate Check_Reaction_Time Evaluate Reaction Time - Was the reaction allowed to proceed for a sufficient duration (e.g., 1-4 hours)? Start->Check_Reaction_Time Optimize_Temp Optimize Temperature - Implement cooling to manage exotherm. - Maintain temperature at 80-90°C. Check_Temp->Optimize_Temp Adjust_Stoichiometry Adjust Stoichiometry - Use a slight excess of sodium bisulfite if necessary. Check_Stoichiometry->Adjust_Stoichiometry Control_Addition Control Addition Rate - Add epichlorohydrin dropwise over a longer period. Check_Addition_Rate->Control_Addition Extend_Time Extend Reaction Time - Increase stirring time after addition is complete. Check_Reaction_Time->Extend_Time End Complete Conversion Achieved Optimize_Temp->End Adjust_Stoichiometry->End Control_Addition->End Extend_Time->End

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Question and Answer Troubleshooting Guide

Q: My reaction yield is very low, and I have a significant amount of unreacted epichlorohydrin. What is the likely cause?

A: Insufficient Reaction Temperature or Time.

  • Causality: The reaction between epichlorohydrin and sodium bisulfite is temperature-dependent. If the temperature is too low (below ~75°C), the reaction rate will be very slow, leading to incomplete conversion within a typical timeframe.[3] Similarly, an insufficient reaction time will not allow the reaction to proceed to completion.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup can maintain a stable temperature in the optimal range of 80-90°C.[3][4][7] The reaction is exothermic, so external cooling might be necessary during the addition of epichlorohydrin to prevent the temperature from rising too high.[2]

    • Increase Reaction Time: After the addition of epichlorohydrin is complete, continue stirring the reaction mixture at the optimal temperature for at least one hour to ensure the reaction goes to completion.[4][6] Some procedures suggest a total reaction time of up to 4 hours.[3]

Q: The final product is discolored (yellowish or brownish), and the yield is lower than expected. What could be the issue?

A: Excessive Reaction Temperature.

  • Causality: While a certain temperature is required for the reaction to proceed efficiently, excessively high temperatures (above 100-110°C) can lead to the decomposition of the desired product and promote the self-polymerization of epichlorohydrin.[2][3] This not only reduces the yield but also introduces impurities that cause discoloration.

  • Troubleshooting Steps:

    • Implement Strict Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer immersed in the reaction mixture.

    • Control Exotherm: The reaction is highly exothermic.[2] Add the epichlorohydrin slowly and dropwise to a heated solution of sodium bisulfite. This allows for better management of the heat generated and prevents temperature spikes. Consider using an ice bath for external cooling if necessary.

Q: I have unreacted sodium bisulfite in my final product. How can I address this?

A: Incorrect Stoichiometry or Inefficient Mixing.

  • Causality: The reaction is typically run with a 1:1 molar ratio of epichlorohydrin to sodium bisulfite.[4][6] An excess of sodium bisulfite will remain unreacted. Inefficient stirring can also lead to localized areas of high reactant concentration, preventing a complete reaction.

  • Troubleshooting Steps:

    • Verify Molar Ratios: Accurately calculate and weigh the required amounts of both reactants.

    • Ensure Homogeneous Mixing: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is well-agitated throughout the reaction. This is especially important as sodium bisulfite needs to be fully dissolved for the reaction to proceed effectively.[3]

Q: Can the addition rate of epichlorohydrin affect the conversion?

A: Yes, a rapid addition can lead to problems.

  • Causality: As the reaction is exothermic, adding epichlorohydrin too quickly can cause a rapid increase in temperature, leading to the side reactions and decomposition mentioned previously.[2] It can also lead to localized high concentrations of epichlorohydrin, which can favor self-polymerization.

  • Troubleshooting Steps:

    • Slow, Dropwise Addition: Add the epichlorohydrin to the sodium bisulfite solution slowly over a period of 45 minutes to 3 hours.[4][6] The slower addition rate allows for better temperature control and more uniform mixing.

Data Summary: Key Experimental Parameters

ParameterRecommended RangePotential Issue if Deviated
Reaction Temperature 80 - 90°C[3][4][7]< 75°C: Slow reaction rate, incomplete conversion.[3] > 100°C: Product decomposition, side reactions, discoloration.[2]
Molar Ratio (Epichlorohydrin:Sodium Bisulfite) 1:1[4][6]Excess Epichlorohydrin: Unreacted starting material. Excess Sodium Bisulfite: Unreacted starting material.
Addition Time of Epichlorohydrin 45 minutes - 3 hours[4][6]Too Rapid: Poor temperature control (exotherm), localized high concentrations leading to side reactions.
Post-Addition Reaction Time At least 1 hour[4][6]Too Short: Incomplete conversion.
pH Neutral to slightly alkalineAcidic: Can affect the stability of sodium bisulfite.

Experimental Protocol: A Validated Starting Point

This protocol is a synthesis of best practices from multiple authoritative sources and serves as a self-validating system.

Objective: To synthesize 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt with high yield and purity.

Materials:

  • Epichlorohydrin (1 mole, 92.52 g)

  • Sodium bisulfite (1 mole, 104.06 g)

  • Deionized water (~120-250 mL)

  • Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel.

  • Magnetic stirrer and heating mantle with temperature controller.

Procedure:

  • Preparation: In the three-neck flask, dissolve sodium bisulfite in deionized water with stirring.

  • Heating: Heat the sodium bisulfite solution to 80-90°C.[4][7]

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin dropwise to the heated solution via the dropping funnel over a period of 45 minutes.[4] Monitor the temperature closely and use external cooling if necessary to maintain it within the desired range.

  • Reaction: After the addition is complete, continue to stir the mixture at 80-90°C for an additional hour.[4][6] Some procedures may call for a reflux period.[4]

  • Crystallization: After the reaction is complete, cool the mixture to approximately 20°C.[4][6] Further cooling in an ice bath may be beneficial to maximize crystallization.

  • Isolation: Filter the solid product and wash it with a minimal amount of cold water or a suitable solvent like 60% ethanol.[8]

  • Drying: Dry the product under vacuum to a constant weight.

  • Analysis: Analyze the product for purity and structure using NMR and/or HPLC.[4][5][6]

Process Flow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Dissolve Dissolve Sodium Bisulfite in Water Heat Heat to 80-90°C Dissolve->Heat Add Slowly Add Epichlorohydrin (45 min) Heat->Add Stir Stir for 1 hour at 80-90°C Add->Stir Cool Cool to 20°C Stir->Cool Filter Filter the Crystalline Product Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity and Structure (NMR, HPLC) Dry->Analyze

Caption: Step-by-step synthesis workflow.

References

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

  • ChemWhat. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. [Link]

  • Google Patents.
  • Scientific.Net. Synthesis and the Study of Oil Displacement Performance of Stearate-2-Hydroxy-3-Propane Sulfonic Acid Sodium Salt. [Link]

  • Hao, Y., et al. (2014). Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. Asian Journal of Chemistry, 26(14), 4449-4451. [Link]

  • Amine Catalysts. 3-chloro-2-hydroxypropanesulfonic acid sodium salt. [Link]

  • Google Patents. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-hydroxypropane-1-sulfonic Acid Hydrate Sodium Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge for successfully n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge for successfully navigating the challenges associated with the coupling of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium (CHPS-Na). The secondary halide nature of this versatile reagent presents significant steric challenges, which can impede reaction rates and lower yields. This document provides field-proven insights and detailed protocols to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of CHPS-Na and the common challenges encountered during its use.

Q1: What makes coupling reactions with 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium challenging?

A1: The primary challenge is steric hindrance. CHPS-Na is a secondary alkyl halide. The electrophilic carbon atom—the target for nucleophilic attack—is bonded to a hydroxyl group (-OH), a chloromethyl group (-CH₂Cl), and a sulfonate group (-SO₃Na). This arrangement creates a sterically crowded environment that hinders the approach of a nucleophile.[1][2][3] Most coupling reactions with this substrate proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which is highly sensitive to steric bulk around the reaction center.[2][4][5] Increased steric hindrance destabilizes the crowded five-coordinate transition state, increasing the activation energy and significantly slowing the reaction rate.[1][2]

Q2: My reaction is producing a significant amount of an alkene byproduct. What is happening?

A2: The formation of an alkene byproduct is a classic indicator of a competing bimolecular elimination (E2) reaction.[6] The nucleophile you are using is also acting as a base, abstracting a proton from a carbon adjacent to the one bearing the chlorine atom. This is a very common issue with secondary halides.[5][6] Because the Sₙ2 pathway is sterically hindered and therefore slow, the E2 pathway can become kinetically competitive or even dominant, especially under certain conditions.

Q3: How does my choice of nucleophile impact the success of the coupling reaction?

A3: The nucleophile's structure and basicity are critical.

  • Steric Bulk: While the Sₙ2 reaction is sensitive to steric hindrance on the electrophile (CHPS-Na), it is more tolerant of bulk on the nucleophile.[4] However, an extremely bulky nucleophile will still slow the reaction.[7]

  • Basicity vs. Nucleophilicity: A strong base that is also a poor nucleophile will strongly favor the E2 elimination pathway. For instance, tert-butoxide is a strong base but a poor nucleophile due to its bulk.[8] Conversely, a good nucleophile that is a weaker base (e.g., iodide, cyanide, or many amines) will favor the desired Sₙ2 coupling.

Q4: What is the optimal type of solvent for these reactions?

A4: The choice of solvent is crucial for controlling the reaction pathway. For Sₙ2 reactions, polar aprotic solvents are strongly recommended.[6][9][10] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices. They can dissolve the ionic CHPS-Na and solvate the sodium counter-ion, but they do not form a strong "solvent cage" around the nucleophile through hydrogen bonding.[1] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water or alcohols) can solvate and stabilize the nucleophile, reducing its reactivity and slowing down the Sₙ2 reaction.[1][10]

Troubleshooting Guide for CHPS-Na Coupling Reactions

This guide provides a systematic approach to diagnosing and solving common problems encountered during experiments.

Problem 1: Low or No Product Yield

Low conversion of starting material is the most common issue, directly stemming from the steric hindrance of the secondary halide.

Logical Troubleshooting Workflow

start Low / No Yield check_byproduct Analyze Crude Product: Alkene Byproduct Present? start->check_byproduct is_e2 Primary Issue: E2 Elimination is Dominant check_byproduct->is_e2 Yes is_sn2 Primary Issue: Slow Sₙ2 Reaction Rate check_byproduct->is_sn2 No lower_temp Action: Lower Reaction Temperature is_e2->lower_temp change_solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) lower_temp->change_solvent change_nuc Action: Use a Less Basic / More Nucleophilic Reagent change_solvent->change_nuc increase_temp Action: Cautiously Increase Temperature (Monitor for E2 byproduct) is_sn2->increase_temp increase_time Action: Increase Reaction Time increase_temp->increase_time increase_conc Action: Increase Reagent Concentration increase_time->increase_conc use_catalyst Advanced: Consider Phase-Transfer or Transition Metal Catalyst increase_conc->use_catalyst cluster_reactants Reactants cluster_products Potential Products CHPS CHPS-Na (Secondary Halide) SN2_Product Sₙ2 Product (Desired Coupling) CHPS->SN2_Product Sₙ2 Path (Favored by low temp, polar aprotic solvent, strong nucleophile) E2_Product E2 Product (Alkene Byproduct) CHPS->E2_Product E2 Path (Favored by high temp, strong base) Nuc Nucleophile / Base (e.g., R-NH₂) Nuc->SN2_Product Nuc->E2_Product

Sources

Reference Data & Comparative Studies

Validation

evaluating cytotoxicity of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium vs alternative sulfonating agents

An In-Depth Guide to Evaluating the Cytotoxicity of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium versus Alternative Sulfonating Agents Introduction: The Critical Role of Cytotoxicity Assessment in Chemical Se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Evaluating the Cytotoxicity of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium versus Alternative Sulfonating Agents

Introduction: The Critical Role of Cytotoxicity Assessment in Chemical Selection

In the realms of drug development, biomaterials, and industrial synthesis, the choice of chemical reagents is paramount, extending beyond mere reactivity to encompass a thorough understanding of their biological impact.[1][2][3] Sulfonating agents, a diverse class of chemicals used to introduce the sulfonate (-SO₃H) group, are indispensable in modifying the properties of molecules to enhance solubility, bioactivity, or stability.[4][5] However, this chemical utility must be weighed against potential cytotoxicity—the capacity of a substance to damage or kill cells.[6] Early and accurate assessment of cytotoxicity is not just a regulatory hurdle but a critical step to de-risk projects, saving invaluable time and resources by identifying problematic compounds early in the discovery pipeline.[1][3]

This guide provides a comparative framework for evaluating the cytotoxicity of 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium (CHPS-Na), a functionalized sulfonating agent, against a backdrop of more conventional alternatives. As Senior Application Scientists, our goal is not to simply present disparate data points, but to explain the causality behind experimental design and empower researchers to build a comprehensive, self-validating cytotoxicity profile for any compound of interest. We will delve into the foundational assays, their underlying principles, and how to interpret their results in concert to make informed decisions.

Foundational Principles of Cytotoxicity Measurement

Cytotoxicity is a broad term encompassing multiple mechanisms of cell death, primarily necrosis and apoptosis.[6]

  • Necrosis: A form of uncontrolled cell death resulting from acute injury, where the cell membrane loses its integrity, leading to the release of intracellular contents and triggering an inflammatory response.[6]

  • Apoptosis: A programmed, controlled form of cell death that is essential for normal tissue homeostasis. It is characterized by distinct morphological changes, such as cell shrinkage and DNA fragmentation, without loss of membrane integrity in the early stages.[6][7]

Given these distinct pathways, relying on a single assay is insufficient. A robust evaluation requires a multi-parametric approach to capture the full picture of a compound's cytotoxic effects.[8][9]

Profiling the Subject: 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium (CHPS-Na)

CHPS-Na is a functional monomer and chemical intermediate used in the synthesis of polymers, surfactants, and other specialized chemicals.[10][11][12] Its structure contains both a reactive chloro- group and a hydrophilic sulfonate group, making it a versatile building block.

  • Chemical Identity:

    • CAS Number: 126-83-0 (anhydrous), 143218-48-8 (hydrate)[13]

    • Molecular Formula: C₃H₆ClNaO₄S[14]

  • Known Applications:

    • Intermediate for amphoteric surfactants.

    • Modification of starch for drilling fluids.

    • Preparation of derivatized microcrystalline cellulose.[11]

  • Safety Profile (from Safety Data Sheets):

    • Hazard statements indicate that it causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[14]

    • Standard precautionary measures include avoiding contact and ensuring adequate ventilation.[14][15]

While SDS information provides essential handling guidance, it does not offer quantitative cytotoxic data or a comparison with other reagents. Publicly available, peer-reviewed studies providing a detailed cytotoxic comparison of CHPS-Na are limited, necessitating the experimental framework outlined below.

A Survey of Alternative Sulfonating Agents

The field of sulfonating agents is broad, with choices often dictated by the substrate and desired reaction conditions. Key alternatives include:

  • Sulfur Trioxide Complexes: (e.g., Trimethylamine-sulfur trioxide, Pyridine-sulfur trioxide). These are milder, more selective agents than free SO₃, commonly used for sulfating alcohols and amines.[16]

  • Sulfonyl Chlorides: (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride). Highly reactive agents used to form sulfonamides and sulfonate esters.[17]

  • Sulfuric Acid (H₂SO₄): A strong, aggressive, and inexpensive sulfonating agent, typically used for aromatic sulfonation.[16]

  • Alpha Olefin Sulfonates (AOS): A class of surfactants with established toxicological profiles, primarily showing skin and eye irritation at higher concentrations.[18]

A Framework for Comparative Cytotoxicity Evaluation

To objectively compare CHPS-Na with these alternatives, a standardized, multi-assay approach is essential. This section details the experimental design and protocols required.

Experimental Workflow Diagram

G cluster_setup 1. Experimental Setup cluster_exposure 2. Compound Exposure cluster_assays 3. Cytotoxicity Assays cluster_analysis 4. Data Analysis & Interpretation cell_culture Select & Culture Relevant Cell Lines compound_prep Prepare Serial Dilutions of Test Agents cell_culture->compound_prep cell_seeding Seed Cells in 96-Well Plates compound_prep->cell_seeding treatment Treat Cells with Compounds (24h, 48h, 72h) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow Flow Cytometry (Apoptosis/Necrosis) treatment->flow ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 mechanism Determine Mode of Cell Death flow->mechanism comparison Compare Profiles of All Agents ic50->comparison mechanism->comparison

Caption: Workflow for comparative cytotoxicity testing.

Step 1: Cell Line Selection and Culture

The choice of cell line is critical. For a general toxicity screen, a robust, non-cancerous human cell line like HEK-293 (Human Embryonic Kidney) is appropriate. For application-specific insights, one might choose HepG2 (human liver carcinoma) for metabolism studies or HaCaT (human keratinocytes) for dermal exposure scenarios. Cells should be cultured under standard conditions (e.g., 37°C, 5% CO₂) in the appropriate medium.

Step 2: Experimental Protocols

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the activity of mitochondrial enzymes, which reflects the number of viable, metabolically active cells.[8][19]

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of the sulfonating agents (e.g., from 0.1 µM to 1000 µM). Include a vehicle control (medium only) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle control.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH), a stable enzyme released from cells upon membrane damage (necrosis).[6][8][20]

  • Seeding & Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided by a commercial kit) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add a stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release and calculate the percentage of cytotoxicity relative to this maximum.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis vs. Necrosis

This flow cytometry-based assay differentiates between cell populations.[21] Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI is a fluorescent dye that enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Seeding & Treatment: Culture and treat cells in 6-well plates.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response curves.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM) after 48h Exposure

CompoundCell LineMTT Assay (IC50)LDH Assay (IC50)Primary Mode of Death
CHPS-NaHEK-293[Value][Value][e.g., Necrosis]
HepG2[Value][Value][e.g., Apoptosis]
Pyridine-SO₃HEK-293[Value][Value][e.g., Apoptosis]
HepG2[Value][Value][e.g., Apoptosis]
Methanesulfonyl ClHEK-293[Value][Value][e.g., Necrosis]
HepG2[Value][Value][e.g., Necrosis]

A significant discrepancy between MTT and LDH IC50 values can be revealing. For instance, a compound that inhibits metabolism without immediately lysing the cell membrane may show a low IC50 in the MTT assay but a high IC50 in the LDH assay. The flow cytometry data provides the definitive mechanistic insight.

G cluster_assays Assay Readouts cluster_outcomes Interpreted Outcomes start Treated Cell Population assay_node MTT Assay LDH Assay Annexin V / PI start->assay_node outcome_node Metabolic Inhibition Necrosis (Membrane Damage) Apoptosis (Programmed Cell Death) assay_node:mtt->outcome_node:meta ↓ Absorbance assay_node:ldh->outcome_node:necro ↑ Absorbance assay_node:flow->outcome_node:apop Annexin V+/PI- assay_node:flow->outcome_node:necro Annexin V+/PI+ or Annexin V-/PI+

Caption: Interpreting results from key cytotoxicity assays.

Conclusion and Scientific Recommendations

The selection of a sulfonating agent must be guided by empirical data that balances synthetic utility with biological safety. While 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium is an effective chemical intermediate, its safety profile indicates it is a skin, eye, and respiratory irritant.[13][14] A comprehensive evaluation of its cytotoxicity compared to alternatives like sulfur trioxide complexes or sulfonyl chlorides is currently lacking in public literature and is essential for informed risk assessment.

We strongly recommend that researchers undertake the multi-parametric experimental approach detailed in this guide. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and the specific mode of cell death (flow cytometry), a robust and reliable cytotoxicity profile can be constructed. This data-driven approach allows for an objective comparison, enabling the selection of the most appropriate sulfonating agent that meets both the chemical and biological requirements of a given project, thereby upholding the principles of safety and efficacy in scientific innovation.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • Riss, T. L., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • LookChem. (n.d.). 1-Propanesulfonic acid,3-chloro-2-hydroxy-, sodium salt, hydrate (1:1:?) Safety Data Sheet.
  • Wang, F., et al. (n.d.). Cytotoxicity of Poly(Phenolic)Sulfonates and Their Sodium Salts in L1210 Lymphoid Leukemia Cells. PMC.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Guidechem. (n.d.). Sodium 3-Chloro-2-hydroxypropanesulfonate (CAS No. 126-83-0) SDS.
  • Singh, R., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.
  • Watson International. (n.d.). 3-chloro-2-hydroxypropanesulfonic acid sodium salt cas 126-83-0.
  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. PubMed.
  • ResearchGate. (2024). Apoptosis and MTT Assay?.
  • Echemi. (2019). 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, sodium salt (1:1) Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-hydroxy-1-propanesulfonic acid 95 143218-48-8.
  • Moore, D. W. (n.d.). Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4. Alpha Olefin Sulfonates Final Report.
  • Stevenson, R. J., et al. (n.d.). The effect of sulfonate leaving groups on the hypoxia-selective toxicity of nitro analogs of the duocarmycins. Semantic Scholar.
  • Al-Ani, A., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review.
  • Al-Masoudi, N. A. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC.
  • Echemi. (2022). What Are the Examples of Sulfonating Agents.
  • ChemicalBook. (n.d.). What does Sodium 3-chloro-2-hydroxypropanesulfonate do?.
  • Amine Catalysts. (2016). 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Chem-Impex. (n.d.). 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydrate.

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium (CHPS-Na) is a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium (CHPS-Na) is a versatile functional monomer and organic intermediate, valued for its reactive halogen, hydroxyl groups, and hydrophilic sulfonate moiety.[1] While instrumental in synthesizing polymers, surfactants, and other materials, its chemical properties also necessitate a comprehensive understanding of its hazards to ensure safe handling.[1][2]

This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to create a self-validating system of safety in your laboratory.

Hazard Assessment & Chemical Profile

Understanding the adversary is the first step in defense. CHPS-Na is a white crystalline powder that is highly soluble in water.[3] While some safety data sheets (SDS) may not classify it as hazardous under GHS, a deeper look at available data reveals clear irritant properties.[4] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6] Prolonged or repeated exposure can potentially lead to dermatitis.

Causality of Hazard: The irritant nature of CHPS-Na likely stems from its molecular structure. The presence of a reactive chlorine atom and a sulfonic acid group contributes to its ability to interact with and potentially disrupt biological tissues upon direct contact.[7]

Property Value
Synonyms Sodium 3-chloro-2-hydroxypropanesulfonate; CHPS-Na
Appearance White crystalline powder[3]
CAS Number 126-83-0 (Anhydrous); 143218-48-8 (Hydrate)[3][5]
Molecular Formula C₃H₆ClNaO₄S[3]
Water Solubility 405 g/L at 20°C[3]
Known Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[2][5][6]

Core PPE Requirements: A Multi-layered Defense

A robust PPE strategy is not about a single piece of equipment, but a system of layers that protect you from the specific risks posed by the chemical. For CHPS-Na, the focus is on preventing contact with a potentially irritating solid.

Eye and Face Protection: The Critical First Shield

Given that CHPS-Na is identified as a serious eye irritant, protecting your vision is non-negotiable.[5][6] Accidental splashing of solutions or introduction of airborne powder into the eye can cause significant pain and damage.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory for any procedure involving CHPS-Na.[4][8]

  • Best Practice/High-Risk Operations: When handling larger quantities, creating solutions, or when there is a significant risk of splashing, supplement your goggles with a full-face shield. This provides an additional barrier for the entire face.

Skin and Body Protection: An Impermeable Barrier

CHPS-Na is a known skin irritant.[5][6] Direct contact with the solid powder or its solutions must be avoided.

  • Protective Clothing: A standard laboratory coat should always be worn and kept fully fastened. For procedures with a higher risk of contamination, consider impervious or fire/flame-resistant clothing.[4][8]

  • Gloves: Chemical-impermeable gloves are essential. Nitrile gloves are a common and effective choice for handling this type of solid.

    • The Principle of Self-Validation: Your glove protocol must be a self-validating system. Always inspect gloves for tears or pinholes before use. [4] After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash and dry your hands thoroughly after every use.[4]

Respiratory Protection: Guarding Against Inhalation

As a fine powder, CHPS-Na presents an inhalation hazard, capable of causing respiratory tract irritation.[6] The goal is to prevent airborne dust from entering your respiratory system.

  • Engineering Controls First: The primary method for mitigating this risk is through engineering controls. Always handle solid CHPS-Na in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[4][6] This minimizes the generation of airborne dust.

  • When Respirators are Necessary: If engineering controls are insufficient, unavailable, or if you experience any irritation, respiratory protection is required.[4]

    • For Low-Level Dust: A type N95 (US) or equivalent dust mask can provide adequate protection during routine, small-scale weighing operations where dust is well-controlled.[2][5]

    • For Higher-Risk Scenarios: If exposure limits are exceeded, if irritation is present, or during spill cleanup, a full-face respirator with appropriate cartridges should be used.[4] This provides a higher protection factor and shields the eyes simultaneously.

Procedural Guidance: Integrating PPE into Your Workflow

Effective safety is not just about having the right PPE, but integrating its use flawlessly into your daily protocols.

Workflow 1: PPE Donning & Doffing Sequence

The order in which you put on and remove PPE is critical to prevent cross-contamination. The "doffing" or removal process is where mistakes are most often made.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Lab Coat / Gown Don2 2. Respirator / Mask Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator / Mask Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.

Protocol 1: Step-by-Step Guide for Handling Solid CHPS-Na
  • Preparation: Before handling, ensure your work area (fume hood) is clean. Confirm the location of the nearest safety shower and eyewash station.

  • PPE Donning: Follow the donning sequence outlined in the diagram above. Select and inspect your gloves.

  • Handling: Carefully transfer the required amount of CHPS-Na from its storage container to your weighing vessel. Use a spatula and avoid any actions that could generate dust. Keep the container opening away from your breathing zone.

  • Post-Handling: Tightly close the main container and wipe it down with a damp cloth before returning it to storage.[4] Clean your spatula and work surface.

  • PPE Doffing: Dispose of your gloves in the appropriate chemical waste stream. Follow the doffing sequence to remove the rest of your PPE.

  • Hygiene: Wash your hands thoroughly with soap and water.[4]

Workflow 2: Emergency Spill Response

In the event of a spill, a rapid and logical response is essential. This decision tree guides your immediate actions.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess LargeSpill LARGE SPILL (>50g or widespread) 1. Evacuate Immediate Area 2. Alert Colleagues & Supervisor 3. Call Emergency Response Assess->LargeSpill Large SmallSpill SMALL SPILL (<50g & contained) Assess->SmallSpill Small / Contained Cleanup Proceed with Cleanup (See Protocol 2) SmallSpill->Cleanup

Caption: Decision tree for responding to a spill of solid CHPS-Na.

Protocol 2: Emergency Spill Cleanup Procedure (Small Scale)

This protocol should only be performed by trained personnel.

  • Secure the Area: Alert others in the lab and restrict access to the spill area.[4][9]

  • Don PPE: At a minimum, wear two pairs of chemically resistant gloves, safety goggles, a lab coat, and an N95 respirator. A face shield is recommended.

  • Prevent Dust Formation: DO NOT sweep the dry powder. If possible, gently cover the spill with a plastic-backed absorbent pad.[10] Alternatively, very lightly mist the powder with water to prevent it from becoming airborne.[10]

  • Contain and Collect: Working from the outside in, carefully scoop the dampened material or the absorbent pad into a clearly labeled, sealable plastic bag or container for hazardous waste.[8][9] Avoid creating dust during this process.[4][6]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towels. Place all contaminated cleaning materials into the waste bag.

  • Disposal: Seal the waste bag/container. This is now chemical waste.

  • Doff PPE: Remove all PPE as per the doffing procedure and dispose of single-use items in the chemical waste stream.

  • Hygiene: Wash hands and any exposed skin thoroughly.

Decontamination and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • PPE Disposal: All single-use PPE (gloves, masks, etc.) that is contaminated with CHPS-Na must be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Chemical Disposal: Unused or waste CHPS-Na must be disposed of as hazardous waste. Do not let the chemical enter drains.[4][6] One approved method is to dissolve the material in a combustible solvent and burn it in a licensed chemical incinerator.[6] Always follow local, state, and federal regulations for chemical waste disposal.

By integrating these expert-level protocols and understanding the "why" behind each safety measure, you can handle 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium with the confidence and respect it requires, ensuring a safe and productive research environment.

References

  • Chemical Spider. (n.d.). Cas 126-83-0, 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

  • Watson International. (n.d.). 3-chloro-2-hydroxypropanesulfonic acid sodium salt cas 126-83-0. Retrieved from [Link]

  • Chembase. (n.d.). CAS 126-83-0: 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, sodium salt (1:1). Retrieved from [Link]

  • LookChem. (n.d.). 1-Propanesulfonic acid,3-chloro-2-hydroxy-, sodium salt, hydrate (1:1:?) CasNo.143218-48-8 MSDS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • University of St Andrews. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • ASONE. (2018). Safety Data Sheet. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.

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